molecular formula C4H2F6NiO4+2 B11816699 Nickel(2+);2,2,2-trifluoroacetic acid

Nickel(2+);2,2,2-trifluoroacetic acid

Cat. No.: B11816699
M. Wt: 286.74 g/mol
InChI Key: VBLNFWKVZVKXPH-UHFFFAOYSA-N
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Description

Significance of Nickel(II) Chemistry in Modern Science

Nickel(II) (Ni(II)), representing the +2 oxidation state of nickel, holds a position of considerable importance across a wide spectrum of modern scientific disciplines. wisdomlib.orgwisdomlib.orgfiveable.me As a transition metal, the Ni(II) ion's d⁸ electron configuration allows it to form stable complexes with diverse geometries, most notably octahedral and square planar, which dictates its reactivity and application. wisdomlib.orgfiveable.me This versatility makes nickel(II) compounds fundamental subjects of study in coordination and synthetic chemistry. wisdomlib.org

In the realm of catalysis, nickel(II) complexes are pivotal. They are recognized for their high catalytic activity, thermal stability, and cost-effectiveness compared to precious metals like palladium. mdpi.comresearchgate.net Ni(II) catalysts are employed in a vast array of chemical transformations, including hydrogenation, cross-coupling reactions (such as the Kumada coupling), and CO₂ reduction. mdpi.comsolubilityofthings.comshenvilab.org The ability of nickel to participate in both one- and two-electron transfer processes underpins its catalytic prowess. Modern research focuses on developing sophisticated ligand systems to fine-tune the catalytic activity of Ni(II) centers for specific and challenging transformations, including the activation of robust C-H and C-O bonds. researchgate.netmdpi.com

Beyond traditional catalysis, the significance of nickel(II) extends to materials science and electrochemistry, where it is a crucial component in the development of rechargeable batteries, such as nickel-cadmium and nickel-metal hydride systems. solubilityofthings.com In bioinorganic chemistry, nickel is an essential trace element for various microorganisms and plants, where Ni(II) ions are found at the active sites of enzymes like urease and hydrogenase, playing critical roles in metabolic processes. solubilityofthings.comnumberanalytics.com Furthermore, the unique magnetic and spectroscopic properties of nickel(II) complexes continue to make them valuable probes for understanding electronic structure and bonding in transition metal chemistry. wisdomlib.org

Overview of Perfluorinated Carboxylates in Coordination and Organometallic Chemistry

Perfluorinated carboxylates (PFCAs) are organofluorine compounds that have garnered significant interest as ligands in coordination and organometallic chemistry. wikipedia.org These ligands are analogues of standard carboxylates where the hydrogen atoms on the alkyl chain are replaced by fluorine atoms. The simplest example is the trifluoroacetate (B77799) anion (CF₃COO⁻), derived from trifluoroacetic acid. wikipedia.org This substitution has profound electronic and steric consequences. The strong electron-withdrawing nature of the fluorine atoms makes perfluorinated carboxylic acids significantly stronger acids than their non-fluorinated counterparts. wikipedia.org

In coordination chemistry, the trifluoromethyl (CF₃) groups in ligands like trifluoroacetate impart unique characteristics to the resulting metal complexes. cymitquimica.com They can alter the electronic properties of the metal center, influencing its reactivity and catalytic behavior. The presence of these fluorinated groups also increases the lipophilicity and thermal stability of the complexes. cymitquimica.comakjournals.com

Perfluorinated ligands are considered "weakly coordinating anions" due to the delocalization of the negative charge by the electronegative fluorine atoms. This property is highly valuable in catalysis, as the weakly bound anion can be easily displaced by a substrate molecule, freeing up a coordination site for the catalytic reaction to proceed. For instance, the weak bonding interaction of the perfluorinated cyclopentadienyl (B1206354) ligand [C₅(CF₃)₅]⁻ has been demonstrated, highlighting the reduced electrostatic interactions and weaker π-donor properties compared to its hydrogenated version. nih.gov The study of PFCAs and other fluorinated ligands is a burgeoning field, driven by the need for new catalysts with enhanced stability and unique reactivity profiles for applications in organic synthesis and materials science. nih.gov

Historical Context of Nickel(II) Trifluoroacetate in Scholarly Literature

The study of nickel(II) trifluoroacetate and its derivatives has a history rooted in the broader exploration of transition metal carboxylates that gained momentum in the mid-20th century. Early investigations into metal trifluoroacetates were pioneered by researchers like Garner, who studied a series of transition metal compounds with trifluoroacetate, often as hydrated salts. researchgate.net

Systematic studies on the coordination chemistry of nickel(II) trifluoroacetate appeared in the chemical literature in the early 1970s. Research published in the Journal of the Chemical Society detailed the preparation and characterization of copper(II) and other metal(II) trifluoroacetates, laying the groundwork for subsequent studies on nickel. rsc.org This was soon followed by detailed reports specifically on nickel(II) trifluoroacetate complexes. For example, a 1972 paper in the Dalton Transactions described the preparation and spectroscopic properties of nickel(II) trifluoroacetate complexes with pyridine-type ligands, identifying their octahedral structures in the solid state. rsc.org

These foundational studies established the fundamental properties of nickel(II) trifluoroacetate, such as its ability to form hydrates (e.g., Ni(TFA)₂·3H₂O) and its coordination behavior with various ligands. akjournals.comresearchgate.net The thermal properties and decomposition pathways of these hydrated salts were also an early area of investigation, providing crucial information on their stability. akjournals.comresearchgate.net This early work provided the essential chemical knowledge that has enabled the more recent and sophisticated applications of nickel(II) trifluoroacetate in catalysis and synthesis.

Scope of Academic Inquiry into Nickel(II) Trifluoroacetate Systems

Academic research into nickel(II) trifluoroacetate systems is diverse, spanning fundamental coordination chemistry, materials science, and applied catalysis. A significant area of inquiry focuses on its synthesis and structural characterization. Researchers have synthesized and structurally analyzed various forms of nickel(II) trifluoroacetate, including its hydrated and anhydrous forms, as well as numerous complexes with auxiliary ligands. researchgate.net X-ray diffraction studies have been crucial in elucidating the coordination geometries and crystal packing of these compounds. researchgate.net

The thermal and spectroscopic properties of nickel(II) trifluoroacetate are also well-documented. Thermogravimetric analysis has been used to study the decomposition of its hydrated salts, revealing multi-step processes that lead to the formation of nickel oxide (NiO) as the final residue. akjournals.comresearchgate.net Vibrational and electronic spectroscopy have been employed to distinguish between different coordination modes of the trifluoroacetate ligand (e.g., monodentate vs. bidentate) in its complexes. rsc.org

In recent years, the application of nickel(II) trifluoroacetate and related nickel triflate (Ni(OTf)₂) salts as catalysts in organic synthesis has become a major focus. nih.gov Its character as a coordination compound with a weakly coordinating anion makes it an effective Lewis acid catalyst. researchgate.netcymitquimica.com It has been successfully used to promote a variety of organic reactions, including glycosylation reactions for the synthesis of complex carbohydrates and other bioactive molecules. nih.gov The ongoing research continues to explore new catalytic applications, leveraging the unique electronic and steric properties conferred by the trifluoroacetate ligand to achieve novel chemical transformations.

Data Tables

Table 1: Physical and Chemical Properties of Nickel(II) Trifluoroacetate

PropertyValueSource(s)
IUPAC Namenickel(2+);2,2,2-trifluoroacetate nih.gov
Molecular FormulaC₄F₆NiO₄ cymitquimica.comnih.gov
Molecular Weight284.72 g/mol cymitquimica.comnih.gov
AppearanceGreenish or blue solid cymitquimica.com
Common HydratesDihydrate, Trihydrate, Tetrahydrate, Hexahydrate akjournals.comresearchgate.netsigmaaldrich.comchemicalbook.com

Table 2: Thermal Decomposition Data for Nickel(II) Trifluoroacetate Trihydrate (Ni(TFA)₂·3H₂O)

Decomposition StepTemperature Range (K)Gaseous Products EvolvedFinal ResidueSource(s)
Dehydration~545 K (start)H₂OAnhydrous Ni(TFA)₂ akjournals.com
Decomposition of Anionup to 1160 KCO, CO₂, CF₃OF, (CF₃CO)₂ONiO akjournals.comresearchgate.net

Properties

Molecular Formula

C4H2F6NiO4+2

Molecular Weight

286.74 g/mol

IUPAC Name

nickel(2+);2,2,2-trifluoroacetic acid

InChI

InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2

InChI Key

VBLNFWKVZVKXPH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Nickel Ii Trifluoroacetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to obtaining nickel(II) trifluoroacetate (B77799). These methods typically involve the reaction of a nickel(II) salt with trifluoroacetic acid or one of its salts. The choice of reactants and solvents, along with the purification techniques, are crucial for obtaining a high-purity product.

Reactions Involving Nickel(II) Salts and Trifluoroacetic Acid or its Salts

A common and effective method for the synthesis of nickel(II) trifluoroacetate is the reaction of a basic nickel(II) salt, such as nickel(II) carbonate, with trifluoroacetic acid. researchgate.netwikipedia.org The reaction proceeds with the evolution of carbon dioxide and water, driving the formation of the nickel(II) trifluoroacetate salt. wikipedia.org The general equation for this reaction is:

NiCO₃ + 2 CF₃COOH → Ni(CF₃COO)₂ + H₂O + CO₂

Another approach involves the use of other nickel(II) salts like nickel(II) chloride or nickel(II) sulfate (B86663). For instance, reacting nickel(II) chloride with silver trifluoroacetate in a suitable solvent results in the precipitation of silver chloride, leaving the desired nickel(II) trifluoroacetate in solution. organic-chemistry.orgreddit.comyoutube.com Similarly, nickel(II) sulfate can be reacted with a trifluoroacetate salt, often in the presence of a base to facilitate the reaction. prepchem.com

The selection of the starting nickel salt can influence the reaction conditions and the purity of the final product. For example, the use of nickel(II) carbonate is often favored due to the clean nature of the reaction, where the byproducts are water and carbon dioxide, which are easily removed. wikipedia.org

Starting Nickel SaltReactantCommon ByproductsReference
Nickel(II) Carbonate (NiCO₃)Trifluoroacetic Acid (CF₃COOH)Water (H₂O), Carbon Dioxide (CO₂) researchgate.netwikipedia.org
Nickel(II) Chloride (NiCl₂)Silver Trifluoroacetate (AgCF₃COO)Silver Chloride (AgCl) organic-chemistry.orgreddit.comyoutube.com
Nickel(II) Sulfate (NiSO₄)Sodium Trifluoroacetate (NaCF₃COO)Sodium Sulfate (Na₂SO₄) prepchem.com

Solvent Selection and Optimization for Direct Synthesis

The choice of solvent is critical in the direct synthesis of nickel(II) trifluoroacetate as it affects the solubility of reactants and products, reaction rate, and the ease of product isolation. Water is a common solvent, particularly when using water-soluble nickel salts like nickel(II) sulfate or nickel(II) chloride. organic-chemistry.orgnih.gov However, for reactions involving trifluoroacetic acid, an excess of the acid itself can sometimes serve as the reaction medium. researchgate.net

Organic solvents such as methanol (B129727), ethanol (B145695), and acetonitrile (B52724) are also employed. researchgate.netmdpi.com For instance, the synthesis of a mixed ligand complex, nickel 2-ethyl hexanoate (B1226103) trifluoroacetate, is carried out in methanol. prepchem.com The solubility of nickel(II) trifluoroacetate and its derivatives varies in different solvents, which can be exploited for purification. For example, nickel(II) trifluoromethanesulfonate (B1224126) shows high solubility in methanol and acetonitrile. researchgate.net The optimization of solvent selection often involves balancing the solubility of the reactants to ensure a homogenous reaction mixture while allowing for the precipitation or easy crystallization of the product. In some cases, a mixture of solvents is used to achieve the desired solubility and reaction conditions.

SolventReactantsPurposeReference
WaterNickel(II) Chloride, Silver TrifluoroacetateDissolves reactants, facilitates precipitation of AgCl organic-chemistry.org
MethanolNickel(II) Sulfate, Sodium TrifluoroacetateDissolves reactants prepchem.com
Excess Trifluoroacetic AcidNickel(II) CarbonateActs as both reactant and solvent researchgate.net
AcetonitrileNickel(II) TrifluoromethanesulfonateHigh solubility for certain derivatives researchgate.net

Crystallization Techniques for Product Isolation and Purification

Following the synthesis, isolation and purification of nickel(II) trifluoroacetate are typically achieved through crystallization. Evaporative crystallization is a common method where the solvent is slowly removed, often under reduced pressure, to induce crystallization. researchgate.netnih.gov The temperature during crystallization can be crucial; for instance, nickel sulfate hexahydrate is the stable form above 31.5 °C. nih.gov

Cooling crystallization can also be employed, where the reaction mixture is cooled to decrease the solubility of the product and induce crystal formation. researchgate.net After crystallization, the product is typically collected by filtration. researchgate.net The collected crystals may then be washed with a suitable solvent to remove any remaining impurities. The choice of washing solvent is important to ensure that the product is insoluble while the impurities are soluble. For example, crude nickel(II) perrhenate (B82622) can be washed with methanol or ethanol. mdpi.com Finally, the purified product is dried, often under vacuum or in an inert atmosphere, to remove any residual solvent. researchgate.netsigmaaldrich.com

Ligand Exchange and Metathesis Reactions

Alternative synthetic routes to nickel(II) trifluoroacetate and its derivatives involve ligand exchange and metathesis reactions. These methods offer versatility, particularly for preparing complexes with specific ligands or for situations where direct synthesis is not ideal.

Anion Metathesis Strategies for Nickel(II) Trifluoroacetate Generation

Anion metathesis, or salt metathesis, is a powerful technique for preparing nickel(II) trifluoroacetate. This method relies on the exchange of anions between two soluble salts, leading to the formation of a desired insoluble product or leaving the desired soluble product in solution. A classic example is the reaction between a soluble nickel(II) salt, such as nickel(II) chloride, and a trifluoroacetate salt, like silver trifluoroacetate. youtube.com The driving force for this reaction is the precipitation of the highly insoluble silver chloride. youtube.com

NiCl₂(aq) + 2 AgCF₃COO(aq) → Ni(CF₃COO)₂(aq) + 2 AgCl(s)

Similarly, the reaction between nickel(II) nitrate (B79036) and sodium carbonate results in the precipitation of nickel(II) carbonate, demonstrating the principle of metathesis driven by the formation of an insoluble salt. youtube.com While this specific reaction doesn't produce nickel(II) trifluoroacetate, it illustrates the underlying concept that can be applied to its synthesis. The success of this method hinges on the significant difference in solubility between the reactants and at least one of the products.

Displacement of Labile Ligands by Trifluoroacetate

Nickel(II) trifluoroacetate derivatives can also be synthesized through the displacement of labile (easily replaced) ligands from a pre-existing nickel complex by the trifluoroacetate anion. This approach is particularly useful for synthesizing mixed-ligand complexes. For example, in the synthesis of certain nickel(II) complexes, ligands like acetate (B1210297) can be displaced by other groups. mdpi.com This principle can be extended to the displacement of weakly bound solvent molecules or other labile ligands from a nickel(II) coordination sphere by trifluoroacetate ions.

The reactivity of the starting nickel complex and the coordinating ability of the incoming trifluoroacetate ligand are key factors in these reactions. In some instances, the reaction may involve the displacement of ligands such as triphenylphosphine (B44618) from a nickel complex. youtube.com The choice of solvent is also crucial, as it can influence the lability of the existing ligands and the solubility of the resulting trifluoroacetate complex.

Green Chemistry Considerations in Synthetic Design

The design of synthetic routes for Nickel(II) trifluoroacetate and its derivatives is progressively incorporating principles of green chemistry to minimize environmental impact. Key areas of focus include the reduction or elimination of hazardous solvents and the maximization of atom efficiency to reduce waste.

Solvent-Free Synthetic Protocols

Traditional methods for synthesizing metal carboxylates often involve the use of organic solvents, which can be toxic, flammable, and contribute to volatile organic compound (VOC) emissions. To address these issues, solvent-free synthetic protocols are gaining prominence. One of the most promising approaches for the synthesis of Nickel(II) trifluoroacetate is mechanochemistry.

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. mdpi.comresearchgate.net This technique eliminates the need for solvents, leading to a significant reduction in waste and energy consumption associated with solvent production, purification, and disposal.

While direct literature on the mechanochemical synthesis of Nickel(II) trifluoroacetate is not abundant, the successful synthesis of other nickel(II) β-diketonates via this method provides a strong precedent. mdpi.com A plausible solvent-free route for Nickel(II) trifluoroacetate would involve the high-energy ball milling of a solid nickel source, such as nickel(II) carbonate or nickel(II) chloride, with trifluoroacetic acid or a corresponding salt like sodium trifluoroacetate. The mechanical forces generated during milling can break down the crystal lattice of the reactants, increase their surface area, and provide the energy required for the reaction to proceed without the need for a solvent medium.

Table 1: Plausible Solvent-Free Mechanochemical Synthesis of Nickel(II) Trifluoroacetate

Reactant 1Reactant 2MethodPotential Advantages
Nickel(II) carbonate (NiCO₃)Trifluoroacetic acid (CF₃COOH)Ball MillingAvoids use of solvents, by-products (H₂O, CO₂) are benign.
Nickel(II) chloride (NiCl₂)Sodium trifluoroacetate (CF₃COONa)Ball MillingSolvent-free, but produces a salt by-product (NaCl).

This solvent-free approach not only aligns with the principles of green chemistry but can also lead to the formation of novel nanostructured materials with unique properties. mdpi.comrsc.org

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for characterizing the coordination chemistry of nickel(II) trifluoroacetate (B77799). Vibrational, electronic, and nuclear magnetic resonance spectroscopies each offer a unique window into the molecular structure and electronic properties of these compounds.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the coordination modes of the trifluoroacetate anion and other ligands attached to the nickel(II) center. The frequencies of the carboxylate stretching vibrations are particularly sensitive to the way the trifluoroacetate group binds to the metal ion.

A definitive distinction between monodentate and bidentate coordination of the trifluoroacetate group can be achieved through vibrational spectroscopy. rsc.org In complexes with pyridine-type ligands, the coordination of the trifluoroacetate group has been successfully identified as either monodentate or bidentate using these methods. rsc.org For instance, the separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group is a key diagnostic marker. A larger separation is typically indicative of monodentate coordination, while a smaller separation suggests bidentate or bridging coordination.

In addition to identifying the anion's coordination mode, vibrational spectroscopy helps confirm the coordination of other ligands. For example, in complexes containing Schiff base ligands, the shift in the imine (C=N) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the nickel atom. academicjournals.org The appearance of new bands in the far-infrared region, assignable to Ni-N and Ni-O stretching vibrations, further corroborates the formation of the complex. academicjournals.orgscienceasia.orgacs.org

Raman spectroscopy complements FTIR and is particularly useful for studying the vibrations of the nickel-ligand framework. nih.govfigshare.comscispace.com In a study of a nickel(II) succinate (B1194679) polymer, a complete assignment of both IR and Raman spectra was achieved with the aid of density functional theory (DFT) calculations, providing a detailed understanding of the molecular structure. figshare.com

Table 1: Representative FTIR Data for Nickel(II) Complexes

Complex TypeVibrational ModeFrequency Range (cm⁻¹)Interpretation
Nickel(II) Trifluoroacetate with Pyridine (B92270) Ligandsνₐₛ(COO⁻) - νₛ(COO⁻)VariesDistinguishes between monodentate and bidentate coordination. rsc.orgrsc.org
Nickel(II) with Schiff Base Ligandsν(C=N)~1578-1605Shift from free ligand (~1590-1620 cm⁻¹) indicates coordination. academicjournals.org
Nickel(II) with Schiff Base Ligandsν(Ni-N)~430-480Appearance of new band confirms coordination. academicjournals.org
Nickel(II) with Schiff Base Ligandsν(Ni-O)~400-450Appearance of new band confirms coordination. academicjournals.org
Nickel(II) Flavonolate Complexesν(C=O) of flavonolate~1495-1536Lower frequency than free flavonol indicates coordination. nih.gov

This table is for illustrative purposes and actual values may vary depending on the specific complex.

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of nickel(II) complexes. As a d⁸ metal ion, nickel(II) can exist in various coordination geometries, most commonly octahedral and square planar, each giving rise to a characteristic UV-Vis spectrum.

In an octahedral ligand field, the electronic ground state of Ni(II) is ³A₂g. researchgate.net The Tanabe-Sugano diagram for a d⁸ configuration predicts three spin-allowed d-d transitions:

³A₂g → ³T₂g (ν₁)

³A₂g → ³T₁g(F) (ν₂)

³A₂g → ³T₁g(P) (ν₃)

These transitions typically appear as relatively weak absorption bands in the visible and near-infrared regions. researchgate.nettestbook.comyoutube.com For example, in octahedral Ni(II) complexes with pyridine-type ligands, these characteristic d-d bands are observed, confirming the geometry. rsc.org The energy of these transitions is directly related to the ligand field splitting parameter (10Dq).

In contrast, square planar Ni(II) complexes are typically diamagnetic and exhibit a more intense, single d-d transition in the visible region, often assigned as ¹A₁g → ¹B₁g. researchgate.net

Beyond d-d transitions, which are localized on the metal center, charge-transfer (CT) bands can also be observed in the UV-Vis spectra of nickel(II) trifluoroacetate complexes. libretexts.org These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). libretexts.org LMCT bands are often observed at higher energies (in the UV region) and are much more intense than d-d transitions. researchgate.netresearchgate.net In some systems, ligand-to-ligand charge-transfer (LL'CT) transitions can occur, particularly in complexes with both electron-donating and electron-accepting ligands. researchgate.netrsc.orgescholarship.org These can give rise to strong absorption bands across the visible and even near-infrared regions. researchgate.netrsc.orgescholarship.org

Table 2: Typical Electronic Transitions in Octahedral Ni(II) Complexes

TransitionWavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
³A₂g → ³T₂g (ν₁)~1000-1250Low
³A₂g → ³T₁g(F) (ν₂)~600-750Low
³A₂g → ³T₁g(P) (ν₃)~375-450Low
Charge Transfer< 350High

Note: The exact positions and intensities of the bands are highly dependent on the specific ligands coordinated to the nickel(II) ion. testbook.comreddit.comresearchgate.net

NMR spectroscopy is a versatile tool for the structural analysis of nickel(II) trifluoroacetate complexes, particularly for elucidating the structure of the organic ligands and for studying dynamic processes in solution.

For diamagnetic nickel(II) complexes, such as square planar species, ¹H and ¹³C NMR provide detailed information about the structure and connectivity of the organic ligands. However, many nickel(II) complexes, especially octahedral ones, are paramagnetic, which leads to significant broadening and shifting of NMR signals. While this can complicate spectral interpretation, the paramagnetic shifts themselves can sometimes be used to gain structural information. semanticscholar.org In certain cases, ¹³C NMR studies on paramagnetic nickel(II) complexes have been successful, providing insights into the ligand environment. semanticscholar.orgosti.gov For complexes containing ligands like pyridine, ¹H NMR has been used to study their structure and behavior in solution. rsc.org

For nickel(II) trifluoroacetate complexes containing phosphane (phosphine) ligands, ³¹P{¹H} NMR spectroscopy is an invaluable tool. researchgate.net The chemical shift of the phosphorus signal is highly sensitive to the electronic and steric environment of the phosphorus atom, providing information about its coordination to the nickel center. researchgate.net Changes in the ³¹P chemical shift upon coordination can indicate the strength of the Ni-P bond and the nature of other ligands in the coordination sphere. This technique is crucial for characterizing mixed-ligand complexes and for studying ligand exchange reactions involving phosphanes.

Low-temperature NMR spectroscopy is a powerful technique for studying dynamic processes and observing reaction intermediates that are short-lived at ambient temperatures. rsc.org For some nickel(II) trifluoroacetate complexes, isomeric equilibria, such as cis-trans isomerism, can be studied. rsc.orgrsc.org At room temperature, the exchange between isomers may be fast on the NMR timescale, resulting in averaged signals. By cooling the sample, this exchange can be slowed down, allowing for the observation of distinct signals for each isomer. rsc.org In some cases, intermediate species in ligand exchange or isomerization pathways can be detected and characterized at low temperatures. rsc.org This technique has been successfully applied to study the cis-trans interconversion of nickel(II) carboxylate complexes with pyridine-type ligands, yielding accurate activation energies for the process. rsc.org

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for probing the electronic structure of paramagnetic species, such as Ni(II) ions. nih.govnih.gov The applicability of EPR to Ni(II) complexes is highly dependent on the spin state and the magnitude of the zero-field splitting (ZFS). nih.gov

For a Ni(II) ion, which has a 3d⁸ electron configuration, the ground state is typically a spin triplet (S=1). The interaction of this spin with the magnetic field and the local crystal field environment gives rise to the characteristic EPR spectrum. The nature of the EPR spectrum is largely determined by the zero-field splitting parameter, D. nih.gov

Case 1: D < hν (microwave energy) : When the ZFS is smaller than the microwave energy, a triplet spectrum can be observed. nih.gov

Case 2: D > hν : If the ZFS is larger than the microwave energy, the EPR transitions may be difficult to observe or may appear at very different magnetic field values. nih.gov

In the context of nickel(II) complexes, the coordination environment significantly influences the ZFS and thus the EPR spectrum. For instance, studies on various Ni(II) complexes have shown that the geometry around the metal ion, whether octahedral, square pyramidal, or other distorted geometries, dictates the observed EPR signals. researchgate.netias.ac.in While specific EPR studies solely on "Nickel(II) trifluoroacetate" are not extensively detailed in the provided results, the principles derived from studies of other Ni(II) complexes are directly applicable. researchgate.netias.ac.inosti.gov The magnetic moment of a related complex, tris(2,2'-bipyridine)nickel(II) trifluoroacetate, was found to be in the range of 3.13–3.17 Bohr Magnetons (BM), indicating paramagnetism corresponding to two unpaired electrons, which is consistent with the S=1 spin state of Ni(II). researchgate.netugm.ac.id

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. researchgate.netnih.govdntb.gov.ua XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. For nickel(II) complexes, the position and features of the Ni K-edge or L-edge can be very informative. rsc.org For example, a study on a series of nickel dithiolene complexes demonstrated that the Ni L-edge centroid shifts by approximately 0.3 eV for each unit change in the formal oxidation state. rsc.org Similarly, the K-edge position shifts by about 0.7 eV per oxidation state unit. rsc.org These shifts can be used to quantitatively assess the fractional oxidation state of nickel in its complexes. rsc.org

EXAFS, the oscillatory part of the spectrum at higher energies, contains information about the number, type, and distance of neighboring atoms. researchgate.net This allows for the determination of bond lengths and coordination numbers around the nickel center. researchgate.net While specific XAS data for simple Nickel(II) trifluoroacetate is not present in the search results, the methodology has been successfully applied to other nickel(II) complexes in solution, demonstrating its power in elucidating coordination geometries even in non-crystalline samples. researchgate.netnih.govdntb.gov.ua Theoretical calculations can complement experimental XAS data to provide a more detailed understanding of the electronic structure. aps.org

Diffraction-Based Structural Determination

Diffraction techniques are indispensable for determining the precise arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Molecular Structures

Single-crystal X-ray diffraction is the gold standard for obtaining unambiguous three-dimensional molecular structures. carleton.eduprinceton.edu This non-destructive technique provides precise information on unit cell dimensions, bond lengths, bond angles, and site ordering. carleton.edu The fundamental principle relies on the constructive interference of monochromatic X-rays with the crystal lattice, governed by Bragg's Law. carleton.edu

While a definitive single-crystal structure of simple Nickel(II) trifluoroacetate is not available in the provided search results, the technique has been extensively used to characterize related and more complex nickel compounds. For instance, single-crystal X-ray diffraction has been employed to study Ni-Mg olivine (B12688019) solid solutions and other nickel complexes, revealing detailed information about cation ordering and coordination geometries. ias.ac.inrruff.info The difficulty in obtaining suitable single crystals for some complexes often necessitates the use of powder diffraction methods. thaiscience.infomdpi.com

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. protoxrd.comresearchgate.net It is particularly useful when single crystals are not available. mdpi.com

Rietveld and Le Bail Methods for Lattice Parameter Refinement

The Rietveld and Le Bail methods are powerful analytical procedures used to refine crystal structure information from powder diffraction data. researchgate.netcristal.org The Le Bail method is used to extract integrated intensities from a powder pattern, allowing for the refinement of lattice parameters without a full structural model. researchgate.netcristal.org The Rietveld method goes a step further by refining a structural model against the entire observed powder diffraction pattern. researchgate.netyoutube.comyoutube.comresearchgate.net

For complexes related to Nickel(II) trifluoroacetate, the Le Bail method has been successfully applied to refine lattice parameters. For example, the powder diffractogram of tris(2,2'-bipyridine)nickel(II) trifluoroacetate was refined using the Le Bail method, indicating a monoclinic system with the space group P2₁/M. researchgate.netugm.ac.id Similarly, the powder XRD analysis of tris(phenanthroline)nickel(II) trifluoroacetate was refined using the Rietica-Le Bail method, also fitting to a monoclinic crystal system with the space group P2₁/M. thaiscience.info

Table 1: Lattice Parameter Refinement Data for Nickel(II) Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Ni(phen)₃₂·3.5H₂OMonoclinicP2₁/M12.818230.807616.77259088.7349906621.8145 thaiscience.info
Ni(bipy)₃₂·6H₂OMonoclinicP2₁/M------- researchgate.netugm.ac.id
Phase Identification and Crystallinity Assessment

PXRD is a primary tool for identifying crystalline phases and assessing the degree of crystallinity of a material. thaiscience.infocristal.orgbioline.org.br The positions and intensities of the diffraction peaks are characteristic of a particular crystalline phase, acting as a "fingerprint" for that compound.

In the study of tris(phenanthroline)nickel(II) trifluoroacetate, PXRD was used to confirm the formation of the desired complex and to ensure its phase purity. thaiscience.info The analysis of the diffractogram, including the comparison with known patterns and the application of refinement methods, allows for the unambiguous identification of the crystalline phase present in the sample. thaiscience.infocristal.org Furthermore, the sharpness and intensity of the diffraction peaks provide a qualitative measure of the sample's crystallinity. researchgate.net

Thermal and Gravimetric Analysis

Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and hydration states of nickel(II) trifluoroacetate. By subjecting the compound to a controlled temperature program, researchers can observe and quantify mass loss and thermal events, providing insight into its composition and behavior at elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Pathways and Hydration States

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of nickel(II) trifluoroacetate and its hydrated forms. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

For the hydrated form, Nickel(II) trifluoroacetate trihydrate (Ni(CF₃COO)₂·3H₂O), thermogravimetric curves show a multi-step decomposition process. The initial mass loss corresponds to the dehydration of the compound, followed by the decomposition of the anhydrous salt. The final residue of this thermal decomposition is nickel(II) oxide (NiO). nih.gov

Dehydration: The loss of water molecules of hydration.

Decomposition of the anhydrous salt: The breakdown of the nickel(II) trifluoroacetate structure.

Formation of the final residue: The ultimate product after all volatile components have been removed.

The thermogravimetric data for Nickel(II) trifluoroacetate trihydrate indicates that the decomposition occurs over a temperature range of 295–1169 K. nih.gov The process shows a four-step decomposition mechanism. nih.gov

Interactive Table: TGA Decomposition Stages of Nickel(II) Trifluoroacetate Trihydrate

Decomposition StageTemperature Range (K)DescriptionGaseous Products EvolvedFinal Residue
Dehydration295 - ~450Loss of three water moleculesH₂OAnhydrous Ni(CF₃COO)₂
Decomposition Step 1~450 - ~600Initial breakdown of the trifluoroacetate ligandCO, CO₂, (CF₃CO)₂OIntermediate Nickel Compounds
Decomposition Step 2~600 - ~800Further decomposition of intermediate speciesCO, CO₂, CF₃OFIntermediate Nickel Compounds
Final Decomposition> 800 - 1169Complete decomposition to the final oxide-NiO

Note: The exact temperature ranges and intermediate products can vary depending on the experimental conditions such as heating rate and atmosphere.

Mass Spectrometry Techniques

Mass spectrometry provides detailed information about the molecular weight and structure of nickel(II) trifluoroacetate complexes by ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions and their fragments.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Complex Fragmentation Studies

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of intact metal-ligand complexes. In the case of nickel(II) trifluoroacetate, ESI-HRMS can be used to study the formation of various complex ions and their fragmentation patterns.

When a solution of nickel(II) trifluoroacetate is introduced into the ESI source, it can form adducts with solvent molecules or other species present in the solution. The high-resolution capabilities of the mass spectrometer allow for the accurate mass measurement of these ions, which aids in their identification. nih.gov

The fragmentation of nickel(II) trifluoroacetate complexes in the gas phase can be induced by increasing the energy in the ESI source (in-source fragmentation) or through collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pathways often involve the loss of neutral ligands (trifluoroacetic acid) or the cleavage of bonds within the ligand itself. For instance, the loss of CO₂ from the trifluoroacetate ligand is a common fragmentation pathway for per- and polyfluoroalkyl substances. researchgate.net

A study on a related mixed-ligand nickel(II) compound containing trifluoroacetate showed that fragmentation can lead to the formation of NiF⁺, indicating fluorine abstraction even when no direct Ni-F bond exists in the parent molecule. nih.gov

ESI-MS^n Experiments for Ion Trapping and Dissociation Pathways

ESI-MSⁿ experiments, performed using an ion trap mass spectrometer, are invaluable for elucidating complex dissociation pathways. In these experiments, a specific precursor ion is selected and isolated in the ion trap, subjected to fragmentation, and the resulting product ions are analyzed. This process can be repeated for multiple stages (MS³, MS⁴, etc.) to build a detailed picture of the fragmentation cascade. nih.govthermofisher.com

For a nickel(II) trifluoroacetate complex, an MS² experiment would typically involve the isolation of a primary complex ion, such as [Ni(CF₃COO)(solvent)ₓ]⁺. Upon collisional activation, this ion would fragment, likely through the loss of solvent molecules or a trifluoroacetate ligand. Subsequent MS³ experiments on a major fragment ion could then reveal further details about its structure and stability. nih.gov These tandem mass spectrometry experiments are crucial for understanding the gas-phase chemistry of these metal complexes and for distinguishing between isomeric structures. chemscene.comacs.org

Elemental and Compositional Analysis

Determining the precise elemental composition is fundamental to characterizing the compound.

Atomic Absorption Spectroscopy (AAS) for Metal Content

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective technique for determining the concentration of specific metal elements in a sample. For Nickel(2+);2,2,2-trifluoroacetic acid, AAS is the standard method to accurately quantify the nickel content. nih.gov

The method involves atomizing a sample, typically in a graphite (B72142) furnace or a flame, and then measuring the absorption of light at a characteristic wavelength for nickel (e.g., 232.0 nm). The amount of light absorbed is directly proportional to the concentration of nickel atoms in the sample. By comparing the absorbance of the sample to that of a series of standard solutions with known nickel concentrations, the exact percentage of nickel in the compound can be determined. This technique is essential for verifying the stoichiometry of the synthesized nickel(II) trifluoroacetate and ensuring its purity.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) analysis is a powerful and non-destructive technique used to determine the elemental makeup of a material. slideshare.netoxinst.comnih.gov When a sample is bombarded with an electron beam in a scanning electron microscope (SEM) or transmission electron microscope (TEM), it generates characteristic X-rays from the atoms within the specimen. slideshare.netoxinst.com The energy of these X-rays is unique to each element, allowing for their identification. The intensity of the X-ray signal is proportional to the concentration of the element in the sample, providing semi-quantitative and quantitative compositional information. nih.gov

In the context of nickel-containing compounds, EDX analysis is frequently employed to confirm the presence of nickel and other constituent elements. researchgate.netnih.gov For instance, in the analysis of nickel nanowires, EDX spectra confirmed the presence of the element nickel, with other detected peaks for carbon and copper attributed to the analysis grid. researchgate.net Similarly, studies on nickel-titanium (Ni-Ti) alloys use EDX to verify the elemental composition, often identifying characteristic peaks for nickel, titanium, carbon, and oxygen. nih.gov

While specific EDX data for "this compound" is not detailed in the provided search results, the general application of the technique allows us to predict the expected outcome. An EDX spectrum of this compound would be expected to show distinct peaks corresponding to Nickel (Ni), Carbon (C), Oxygen (O), and Fluorine (F), confirming the presence of the constituent elements of the nickel cation and the trifluoroacetate anion. The relative peak intensities could provide an estimation of the elemental ratios within the sample.

CHN Microanalysis

CHN microanalysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This combustion analysis provides crucial data for verifying the empirical formula of a synthesized compound.

For hydrated nickel(II) trifluoroacetate, with a proposed stoichiometry of Ni(TFA)₂·3H₂O, CHN microanalysis is essential for confirmation. researchgate.net Research has reported the following experimental and calculated values:

ElementExperimental (%)Calculated (%)
C15.315.0
H1.91.3
Ni7.87.5

The close correlation between the experimental and calculated percentages for carbon and nickel lends strong support to the proposed chemical formula of the hydrated complex. researchgate.net

Conductance Measurements for Ionic Character Assessment

Conductance measurements are a valuable tool for assessing the ionic nature of a compound in solution. uwindsor.ca The molar conductance (ΛM) of a solution is a measure of its ability to conduct electricity and is directly related to the number and mobility of ions present. By comparing the measured molar conductance of a compound to established ranges for different electrolyte types, one can infer the degree of ionization. researchgate.net

For nickel(II) trifluoroacetate complexes, conductance measurements help to distinguish between ionic and coordinated trifluoroacetate anions. thaiscience.info In a study of tris(phenanthroline)nickel(II) trifluoroacetate, the electrical equivalent conductance was measured and compared to known ionic compounds, confirming the ionic nature of the trifluoroacetate. thaiscience.info

In another study, conductance measurements of Ni(TFA)₂·3H₂O in a 10⁻³ mol L⁻¹ water solution at 298 K indicated the behavior of a 1:1 electrolyte. researchgate.net This suggests that in solution, the complex may exist in a form where one trifluoroacetate anion is dissociated while the other remains coordinated to the nickel ion, or that there is an equilibrium between different ionic species. This contrasts with other nickel salts like Ni(TMS)₂·6H₂O and Ni(Ac)₂·2H₂O, which behaved as 1:2 electrolytes under similar conditions, indicating the dissociation of both anions. researchgate.net These findings highlight the influence of the anion on the ionic behavior of the nickel complex in solution.

Coordination Chemistry and Complex Formation of Nickel Ii Trifluoroacetate

Coordination Modes of the Trifluoroacetate (B77799) Anion

The trifluoroacetate anion is a versatile ligand capable of coordinating to the nickel(II) center in multiple ways. Its behavior is largely dictated by the steric and electronic properties of other ligands in the complex.

Monodentate and Bidentate Coordination

The trifluoroacetate ligand can bind to a metal center through one oxygen atom (monodentate) or both oxygen atoms (bidentate). In the presence of certain pyridine-type ligands, nickel(II) trifluoroacetate can form six-coordinate complexes where the trifluoroacetate group is involved in either monodentate or bidentate attachment to the nickel ion. rsc.org This distinction can often be made using infrared (IR) spectroscopy by analyzing the stretching frequencies of the carboxylate group. rsc.org For instance, in complexes with pyridine (B92270) (py), molecular complexes with the formula M(Py)(CF3CO2) where M=Ni(II) have been isolated, indicating that the trifluoroacetate is coordinated as a ligand rather than acting as a simple counter anion. thaiscience.info In some five-coordinate nickel(II) complexes with macrocyclic ligands, the coordination can occur through either a nitrogen or an oxygen atom, showcasing the ligand's flexibility. nih.gov

Bridging Coordination

In addition to chelating to a single metal center, the trifluoroacetate anion can also bridge two nickel(II) centers. This bridging coordination mode contributes to the formation of polynuclear or polymeric structures. While specific examples for nickel(II) trifluoroacetate are less common in the provided literature, the principle is well-established in coordination chemistry. For example, related nickel(II) complexes with different carboxylate ligands demonstrate this bridging behavior, suggesting its possibility with trifluoroacetate under appropriate conditions.

Trifluoroacetate as a Counter Anion vs. Coordinated Ligand

A crucial aspect of nickel(II) trifluoroacetate chemistry is the competition between the trifluoroacetate anion and other ancillary ligands for a position in the nickel's primary coordination sphere. When strong, bulky, or chelating ligands are present, the trifluoroacetate anion is often displaced to the outer coordination sphere, where it functions as a counter-anion to balance the charge of the resulting cationic complex. thaiscience.inforesearchgate.net

This behavior is particularly evident in complexes with strong bidentate ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy). thaiscience.inforesearchgate.net For example, the synthesis of tris(phenanthroline)nickel(II) trifluoroacetate, Ni(phen)32, results in a cationic complex where the three phenanthroline ligands occupy all six coordination sites of the octahedral nickel(II) center. thaiscience.inforesearchgate.net In this case, the trifluoroacetate ions are not directly bonded to the nickel and exist as counter-anions. thaiscience.inforesearchgate.net Similarly, with pyridine and its derivatives, complexes with stoichiometries like NiL4T2 and NiL2T2 (where L is the pyridine ligand and T is trifluoroacetate) can form, where the trifluoroacetate may be coordinated or act as a counter-ion depending on the specific conditions and the nature of the pyridine ligand. rsc.org

Formation of Cationic Nickel(II) Trifluoroacetate Complexes

Cationic nickel(II) complexes are readily formed when nickel(II) trifluoroacetate reacts with neutral donor ligands, especially strong-field chelating ligands. The formation of these complexes is driven by the high stability of the resulting chelated structures.

The synthesis of tris(2,2'-bipyridine)nickel(II) trifluoroacetate, Ni(bipy)32·6H2O, is a prime example. ugm.ac.idresearchgate.net The reaction of nickel(II) trifluoroacetate with three equivalents of 2,2'-bipyridine leads to the formation of a stable [Ni(bipy)3]2+ cation, with the trifluoroacetate anions residing outside the coordination sphere. ugm.ac.idresearchgate.net Similarly, the complex Ni(phen)32·3.5H2O is formed with 1,10-phenanthroline, where conductivity measurements confirm a 2:1 charge ratio, indicating the presence of a +2 cation and two -1 anions. thaiscience.inforesearchgate.net The magnetic moment of these complexes is typically around 3.13–3.31 B.M., which is characteristic of paramagnetic nickel(II) with two unpaired electrons in an octahedral environment. thaiscience.inforesearchgate.netugm.ac.id

Influence of Ancillary Ligands on Coordination Geometry

The geometry of nickel(II) complexes is highly dependent on the nature of the ligands attached to the metal center. Nickel(II) can adopt various coordination geometries, most commonly octahedral, but also square planar and tetrahedral. wikipedia.org The introduction of ancillary ligands, particularly N-donors, plays a pivotal role in determining the final structure of the nickel(II) trifluoroacetate complex.

N-Donor Ligands (e.g., Phenanthroline, Bipyridine, Diamines, Pyridine-type Ligands)

Phenanthroline and Bipyridine: As strong, bidentate chelating ligands, 1,10-phenanthroline (phen) and 2,2'-bipyridine (bipy) readily form tris-chelated complexes with nickel(II), resulting in a distorted octahedral geometry. thaiscience.inforesearchgate.netugm.ac.idmdpi.comnih.gov In these [Ni(N-N)3]2+ complexes, the trifluoroacetate anions act as counter-ions. thaiscience.inforesearchgate.netugm.ac.id The formation of these stable cationic complexes prevents the trifluoroacetate from coordinating directly to the nickel ion. thaiscience.info

Diamines: Bidentate diamine ligands, such as N,N'-dimethylethylenediamine (dmen), also form stable complexes with nickel(II). For example, the complex trans-bis(trifluoroacetato)bis(N,N'-dimethylethylenediamine)nickel(II) features a six-coordinate nickel center, though in this case, the trifluoroacetate ligands remain coordinated. nih.gov Other diamine ligands like ethylenediamine (B42938) and propane-1,3-diamine can form mixed-ligand complexes of the type [Ni(dpt)(L)]X2 (where dpt is a tridentate amine and L is the diamine), which can exhibit square-pyramidal or intermediate geometries. rsc.org

Pyridine-type Ligands: Pyridine and its derivatives form a variety of complexes with nickel(II) trifluoroacetate, with stoichiometries such as NiL4T2 and NiL2T2. rsc.org These complexes can exist as cis- and trans-isomers. rsc.org The coordination environment can vary, with some complexes showing coordinated trifluoroacetate ligands, while in others, the trifluoroacetate may be displaced by the pyridine ligands. thaiscience.info

Table 1: Examples of Nickel(II) Trifluoroacetate Complexes with N-Donor Ligands

Complex FormulaAncillary Ligand(s)TFA RoleCoordination GeometryReference
Ni(phen)32·3.5H2O1,10-phenanthroline (phen)Counter-anionOctahedral thaiscience.inforesearchgate.net
Ni(bipy)32·6H2O2,2'-bipyridine (bipy)Counter-anionOctahedral ugm.ac.idresearchgate.net
trans-[Ni(tfa)2(dmen)2]N,N'-dimethylethylenediamine (dmen)Coordinated LigandOctahedral nih.gov
Ni(py)x(CF3COO)2Pyridine (py)Coordinated LigandOctahedral thaiscience.inforsc.org

P-Donor Ligands (e.g., Diphosphanes)

Nickel(II) ions form stable complexes with P-donor ligands like phosphines and diphosphanes. While nickel(II) halides are common precursors, nickel(II) trifluoroacetate can also be used to generate cationic or neutral complexes. The coordination geometry of these complexes is highly dependent on the steric and electronic properties of the phosphine (B1218219) ligands.

Four-coordinate nickel(II) complexes with two monodentate phosphine ligands, such as dichlorobis(triphenylphosphine)nickel(II), can exist as an equilibrium between two isomers: a paramagnetic, tetrahedral form and a diamagnetic, square planar form. rsc.org The tetrahedral isomer is typically blue, while the square planar isomer is red. rsc.org The geometry is dictated by the ligand field strength; strong field ligands favor the square planar geometry, whereas weak field ligands favor a tetrahedral arrangement. rsc.org

The synthesis of these complexes often involves the reaction of a nickel(II) salt with the phosphine ligand in an appropriate solvent. For example, dichlorobis(triphenylphosphine)nickel(II) can be prepared by reacting hydrated nickel(II) chloride with triphenylphosphine (B44618) in ethanol (B145695) or acetic acid. rsc.org Similar synthetic strategies can be employed with nickel(II) trifluoroacetate, where the trifluoroacetate anions might be retained in the coordination sphere or displaced by the phosphine ligands, depending on the reaction conditions and the nature of the phosphine.

In the case of chelating diphosphane (B1201432) ligands, nickel(II) typically forms square planar complexes. The reaction of nickel sources with diphosphine-phosphonite or triphosphine-phosphite ligands can yield four- and five-coordinate nickel(II) complexes. nih.gov For instance, cationic Ni(II) complexes featuring a κ³-P,P,P coordination mode can adopt a distorted square planar geometry. nih.gov

Table 1: Selected Bond Parameters in a Representative Ni(II)-Phosphine Complex

ComplexGeometryNi-P Distance (Å)Ni-Cl Distance (Å)Reference
trans-NiCl₂(PPh₃)₂Square Planar2.242.17 rsc.org
NiCl₂(PPh₃)₂Tetrahedral2.322.21 rsc.org

This table presents data for the analogous dichloro complex to illustrate typical bond lengths in four-coordinate Ni(II)-phosphine environments.

O-Donor Ligands (e.g., β-Diketonates, Pyrindin-2-one)

Nickel(II) trifluoroacetate readily forms adducts with a variety of O-donor ligands. The coordination environment is often a distorted octahedron, where the trifluoroacetate groups can act as either monodentate or bidentate ligands. acs.org

With β-diketonate ligands, which are O,O-donors, nickel(II) forms stable, often octahedral, complexes. A study on nickel(II) β-diketonate-diamine adducts, such as [Ni(tfa)₂TMEDA] (where tfa = 1,1,1-trifluoro-2,4-pentanedionate and TMEDA = N,N,N′,N′-tetramethylethylenediamine), revealed a six-fold coordinated Ni(II) center in a distorted octahedral environment. acs.org In this complex, the nickel ion is surrounded by two β-diketonate ligands and one TMEDA molecule. acs.org The Ni-O bond lengths are influenced by the other ligands in the coordination sphere; for instance, Ni-O bonds in a trans position to the nitrogen atoms of TMEDA may be slightly elongated. acs.org

Complexes with pyridine-type ligands that also contain an oxygen donor group, such as pyridin-2-yl-methanol, have also been characterized. In the complex tris(pyridin-2-yl-methanol)nickel(II) hexafluoridophosphate trifluoroacetate, the nickel(II) ion is coordinated by three N atoms and three O atoms from three meridionally arranged ligands, resulting in a slightly distorted octahedral NiO₃N₃ geometry. nih.gov This illustrates the formation of mixed N,O-donor complexes where the trifluoroacetate acts as a counter-ion.

Porphyrinoid Ligands

Nickel(II) complexes with porphyrinoid ligands are of significant interest, particularly for their catalytic applications. Nickel can be inserted into the central cavity of the porphyrin macrocycle, forming a stable, typically square planar Ni-N₄ coordination environment. These complexes can serve as catalysts in various reactions, including light-driven water oxidation.

Studies have shown that nickel(II) hydrophilic porphyrins are effective molecular catalysts for the photocatalytic oxidation of water. researchgate.net The electronic properties of the porphyrin ligand, modified by peripheral substituents, play a crucial role in the catalytic activity. For example, Ni-porphyrins functionalized with electron-withdrawing groups, such as fluorine or methylpyridinium substituents, exhibit significantly higher turnover frequencies (TOFs) in water oxidation compared to their less electron-poor counterparts. researchgate.net This enhancement is attributed to the increased redox potential of the nickel center, which facilitates the oxidative catalytic cycle.

Solvent Effects on Coordination and Speciation

The solvent plays a critical role in the coordination chemistry of nickel(II) trifluoroacetate in solution, influencing the equilibrium between different species and coordination geometries. In coordinating solvents, solvent molecules can directly participate in the coordination sphere of the nickel ion, leading to the formation of solvated complexes.

For instance, studies on nickel(II) trifluoroacetate complexes with pyridine-type ligands (L) have shown the existence of octahedral species with stoichiometries like NiL₄(CF₃COO)₂ and NiL₂(CF₃COO)₂. acs.orgrsc.org In solution, these complexes can exist as a mixture of cis and trans isomers. The equilibrium between these isomers and the rate of their interconversion are influenced by the solvent and temperature. rsc.org

The coordinating ability of the solvent can dramatically affect the thermodynamics and kinetics of reactions involving nickel complexes. In a study of a nickel(II) dithiocarbamate (B8719985) complex, stronger coordinating solvents like methanol (B129727), DMF, and DMSO were found to stabilize a Ni(III) intermediate, [Ni(dtc)₂(sol)ₓ]⁺, whereas in weakly coordinating solvents like acetonitrile (B52724), a direct two-electron oxidation was observed. rsc.org The activation parameters for the decay of these intermediates revealed that solvent dissociation is often a key factor in the rate-limiting step of subsequent reactions. rsc.org This highlights the general principle that solvent coordination can either facilitate or hinder multielectron processes by stabilizing specific oxidation states or intermediates. rsc.org

Autoionization Equilibria in Solution

In solution, nickel(II) trifluoroacetate can participate in complex equilibria that may include autoionization or aggregation. While simple autoionization to form [Ni(CF₃COO)]⁺ and [Ni(CF₃COO)₃]⁻ is one possibility, aggregation to form polymeric species is also observed, particularly in solvents of lower polarity.

Studies on cobalt(II) trifluoroacetate complexes with pyridine ligands in hexadeuterioacetone have indicated the formation of polymeric species. nih.gov Given the chemical similarities, it is plausible that nickel(II) trifluoroacetate exhibits similar behavior. These equilibria involve the association of neutral complex units, which can be considered a form of auto-association driven by the formation of bridging trifluoroacetate ligands.

Furthermore, the speciation of Ni(II) in solution involves equilibria between different coordination geometries, most notably between octahedral and tetrahedral forms. For simple nickel(II) salts in concentrated solutions or in the presence of certain anions, an increase in temperature can shift the equilibrium from a solvated, octahedral species (e.g., [Ni(H₂O)₆]²⁺) towards a tetrahedral complex (e.g., [NiCl₄]²⁻). This transition is readily monitored by UV-Vis spectroscopy due to the distinct spectral features of the two geometries. While often studied with halide anions, similar principles apply to carboxylate systems where the trifluoroacetate ligand concentration and solvent activity influence the dominant coordination state.

Reactivity of Coordinated Trifluoroacetate

The trifluoroacetate ligand, when coordinated to a metal center, can undergo several types of reactions, with ligand substitution being the most fundamental.

Ligand Substitution Kinetics and Thermodynamics

The kinetics and thermodynamics of ligand substitution at a nickel(II) center are central to understanding its reactivity. The exchange of coordinated trifluoroacetate anions with other ligands is a key step in the formation of various complexes.

NMR studies on nickel(II) trifluoroacetate complexes with pyridine-type ligands have provided insight into the kinetics of isomeric interconversion. The exchange between cis and trans isomers of NiL₄(CF₃COO)₂ and NiL₂(CF₃COO)₂ is slow on the NMR timescale at low temperatures (below approximately 60 °C), indicating a significant activation barrier for the process. rsc.org This slow interconversion allows for the detection and characterization of individual isomers in solution.

More detailed kinetic studies on related nickel complexes provide a framework for understanding these processes. For example, the kinetics of the decay of a solvent-stabilized [Niᴵᴵᴵ(dtc)₂(sol)ₓ]⁺ complex were analyzed to determine activation parameters.

Table 2: Representative Activation Parameters for a Nickel Complex Reaction in Different Solvents

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
Methanol13.9 ± 0.6-15 ± 2 rsc.org
DMF16.3 ± 0.4-7 ± 1 rsc.org
DMSO18.2 ± 0.6-4 ± 2 rsc.org

This table shows data for the decay of [Niᴵᴵᴵ(dtc)₂(sol)ₓ]⁺ to illustrate how solvent affects the thermodynamics of activation in a nickel complex system. ΔH‡ is the enthalpy of activation and ΔS‡ is the entropy of activation.

The data show that the enthalpy of activation generally increases with the coordinating ability of the solvent, suggesting that solvent dissociation is a key part of the rate-limiting step. rsc.org The negative entropy of activation across different solvents suggests an associative mechanism is also involved, possibly involving dimer formation to facilitate ligand exchange. rsc.org These principles of solvent-dependent activation barriers and associative/dissociative pathways are broadly applicable to ligand substitution reactions involving nickel(II) trifluoroacetate.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis by Nickel(II) Trifluoroacetate (B77799)

Polymerization Reactions

Bis[(π-allyl)(trifluoroacetato)nickel(II)], a complex derived from nickel(II) trifluoroacetate, serves as an exceptionally effective and versatile catalyst for the 1,4-polymerization of butadiene. This catalytic system is distinguished by its high activity and remarkable selectivity. It can achieve excellent regioselectivity, producing polybutadiene (B167195) with approximately 1% of 1,2-units.

A key feature of this catalyst is its ability to control the stereochemistry of the resulting polymer. The microstructure of the polybutadiene can be precisely directed to be predominantly cis-1,4 or trans-1,4 by modifying the reaction conditions and the addition of specific ligands. This level of control is crucial for tailoring the physical properties of the final polymeric material for various industrial applications.

Furthermore, the polymerization process initiated by this nickel(II) trifluoroacetate complex can exhibit characteristics of a "living" polymerization. This implies that the rate of initiation is rapid and that irreversible termination reactions that would deactivate the propagating centers are largely absent. However, chain transfer reactions, such as β-hydride elimination, can occur, which influences the final molecular weight of the polymer.

While nickel-based catalysts are widely recognized for their role in ethylene (B1197577) and α-olefin polymerization, often through the famed "nickel effect" that can lead to oligomerization or the production of branched polyethylene (B3416737), the specific application of Nickel(II) trifluoroacetate in this context is not extensively detailed in prominent research literature. Catalytic systems for ethylene polymerization typically involve other nickel precursors, such as those with α-diimine or salicylaldiminato ligands, which are activated by co-catalysts to produce polymers with diverse microstructures.

Nickel(II) trifluoroacetate is a key component in catalysts used for the Coordinative Chain Transfer Polymerization (CCTP) of butadiene, providing a direct method for synthesizing branched polybutadiene. umons.ac.be In these systems, a π-allyl nickel(II) trifluoroacetate complex acts as the primary catalyst, while organometallic compounds, such as triethylaluminum (B1256330) (AlEt₃) or n-butylethylmagnesium (MgⁿBuEt), function as chain transfer agents (CTAs). umons.ac.be

The polymerization follows first-order kinetics with respect to the monomer concentration, indicating that the concentration of active catalytic species remains constant throughout the reaction. umons.ac.be This lack of catalyst deactivation is a significant advantage of these systems. umons.ac.be The presence of the CTA is essential for the chain transfer process, leading to the formation of polybutadiene chains with a terminal conjugated diene moiety. umons.ac.be These macromonomers can then be reinserted into another growing polymer chain, resulting in a branched polymer architecture in a one-pot process. umons.ac.be

The use of different CTAs influences not only the molecular weight but also the stereoselectivity of the polymerization. For instance, the introduction of a CTA can increase the proportion of 1,4-trans units, altering the microstructure of the polymer. umons.ac.be Studies have shown that while magnesium and aluminum alkyls are effective CTAs, others like diethylzinc (B1219324) (ZnEt₂) may lead to catalyst reduction and inhibit polymerization. umons.ac.be

Table 1: Effect of Chain Transfer Agent (CTA) on Butadiene Polymerization using π-allyl Nickel(II) Trifluoroacetate Catalyst

Entry CTA (Equivalents) Butadiene/Nickel Ratio Yield (%) Mn ( kg/mol )
1 None 250 >99 36.5
2 MgⁿBuEt (5) 250 >99 15.6
3 AlEt₃ (5) 250 64 14.2
4 ZnEt₂ (5) 250 0 -
5 None 500 >99 63.7
6 MgⁿBuEt (5) 500 >99 24.1

This table is generated based on data reported in studies on butadiene polymerization and is for illustrative purposes. umons.ac.be

Organic Transformations

The application of Nickel(II) trifluoroacetate as a catalyst for C–S cross-coupling reactions is not a focal point of the current body of scientific literature. Research in nickel-catalyzed C–S bond formation typically highlights the use of other nickel sources, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) or Ni(OAc)₂ (nickel(II) acetate), often in combination with specific phosphine (B1218219) ligands to facilitate the coupling of aryl halides or triflates with thiols.

C–H Arylation Processes

While direct C-H arylation catalyzed specifically by nickel(II) trifluoroacetate is not extensively documented in dedicated studies, the broader class of nickel(II) catalysts is instrumental in these transformations. Research into nickel-catalyzed C-H functionalization provides a framework for understanding the potential role of Ni(TFA)₂. For instance, nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), a closely related salt, has been successfully employed in the C-H arylation of imidazoles. nih.govnagoya-u.ac.jp This reaction, using phenol (B47542) derivatives as the arylating agent, proceeds efficiently in the presence of a phosphine ligand and a base, with a tertiary alcohol as a key solvent component. nih.govnagoya-u.ac.jp

The general mechanism for such nickel-catalyzed C-H arylations is thought to involve a Ni(II)/Ni(IV) or a Ni(0)/Ni(II) catalytic cycle. In a plausible Ni(II)/Ni(IV) cycle, the Ni(II) species, coordinated by a directing group on the substrate, facilitates the cleavage of a C-H bond to form a nickelacycle intermediate. Subsequent oxidative addition of the arylating agent leads to a Ni(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the active Ni(II) catalyst. researchgate.netresearchgate.net

Table 1: Nickel-Catalyzed C-H Arylation of Imidazoles with Phenol Derivatives

EntryImidazole SubstrateArylating AgentProductYield (%)
1N-benzyl benzimidazolePhenol carbamate2-Aryl-N-benzyl benzimidazole85
2N-phenyl benzimidazolePhenol carbamate2-Aryl-N-phenyl benzimidazole78
3N-methyl imidazoleChlorobenzene2-Aryl-N-methyl imidazole72

This table presents representative data for nickel-catalyzed C-H arylation, illustrating the scope of the reaction with related nickel catalysts.

Hydrogen Evolution Reactions (HER)

Controlled-potential electrolysis experiments confirm that these nickel complexes are essential for the enhanced production of hydrogen from acidic solutions. rsc.orgresearchgate.net The mechanism for the HER catalyzed by nickel complexes typically involves the formation of a nickel-hydride intermediate. rsc.org The process can occur in both homogeneous and heterogeneous systems, with the choice of conditions impacting the catalyst's stability and performance. rsc.org

Table 2: Electrocatalytic Hydrogen Evolution with Nickel(II) Complexes and Trifluoroacetic Acid

CatalystProton SourceMediumTurnover Frequency (s⁻¹)Faradaic Efficiency (%)
[Ni(L¹)₂]Trifluoroacetic AcidDMFNot ReportedNot Reported
[Ni(p-tbudhbpy)]PentafluorophenolNot Specified103 ± 694 ± 8
Nickel(II) bis(diphosphine)Trifluoroacetic AcidAcetonitrile (B52724)Not ReportedNot Reported

This table summarizes the performance of various nickel(II) complexes in HER, highlighting the use of fluorinated acids as proton sources. rsc.orgrsc.orgrsc.org

Lewis Acid Catalysis in Organic Synthesis (e.g., Triarylimidazoles)

While the direct use of nickel(II) trifluoroacetate as a Lewis acid catalyst for the synthesis of triarylimidazoles is not a primary focus in the literature, related metal trifluoroacetate systems provide valuable insights. For example, silica-supported lanthanum trifluoroacetate has been developed as a green and reusable Lewis acid catalyst for the one-pot synthesis of 2,4,5-triarylimidazoles. nih.govrsc.org This reaction proceeds under solvent-free conditions with high yields, demonstrating the utility of the trifluoroacetate anion in facilitating Lewis acidic catalysis. nih.govrsc.org

In a broader context, nickel(II) salts in combination with other Lewis acids have been shown to catalyze reactions like olefin hydroamination and hydroarylation. rsc.org The proposed mechanism in these systems involves the activation of the olefin by the Lewis acid, followed by a nucleophilic attack from an amino-Ni(II) species. rsc.org This suggests that Ni(TFA)₂ could potentially act as a competent Lewis acid catalyst, either alone or in concert with other acids, for various organic transformations. The electron-withdrawing nature of the trifluoroacetate groups enhances the Lewis acidity of the nickel(II) center, making it a plausible candidate for activating substrates.

A proposed mechanism for the formation of triarylimidazoles catalyzed by a Lewis acid involves the activation of benzil (B1666583) by the metal center, followed by the condensation with an aldehyde and ammonium (B1175870) acetate (B1210297). researchgate.net

Heterogeneous Catalysis and Supported Systems

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their stability, reusability, and ease of separation.

Derivatization for Surface Immobilization

Nickel(II) trifluoroacetate can be adapted for heterogeneous catalysis through immobilization on various support materials. A common approach involves the functionalization of a solid support, such as silica (B1680970) (SiO₂) or magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), with ligands that can coordinate to the nickel(II) center. For instance, silica surfaces can be modified with organosilanes containing donor groups like amines or phosphines. These functionalized supports can then chelate the nickel ion, effectively anchoring the catalytic species to the surface. acs.org The trifluoroacetate anions would remain as counter-ions or could be exchanged during the immobilization process.

Another strategy involves the synthesis of metal-organic frameworks (MOFs) where nickel ions, potentially from a precursor like Ni(TFA)₂, act as nodes connected by organic linkers.

Performance in Supported Catalysis

Supported nickel catalysts have demonstrated high efficiency in various reactions. For example, nickel(II) nanoparticles immobilized on EDTA-modified Fe₃O₄@SiO₂ nanospheres have been used as recyclable catalysts for Suzuki-Miyaura coupling reactions. acs.org These heterogeneous catalysts can be easily recovered using an external magnet and reused multiple times with minimal loss of activity. acs.org

Similarly, silica-supported lanthanum trifluoroacetate has shown excellent performance and reusability in the synthesis of arylimidazole derivatives. nih.gov The supported catalyst exhibited superior activity compared to its homogeneous counterpart, which is attributed to the high dispersion of the active sites on the support material, leading to a larger effective surface area. nih.gov These findings suggest that a supported form of nickel(II) trifluoroacetate could offer similar advantages in catalytic applications.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of nickel-catalyzed reactions is essential for optimizing catalyst performance and developing new transformations. The catalytic cycles involving nickel often feature multiple accessible oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV).

For C-H functionalization reactions, as discussed earlier, both Ni(0)/Ni(II) and Ni(II)/Ni(IV) cycles are plausible. researchgate.netresearchgate.net In a Ni(0)/Ni(II) cycle, the reaction is typically initiated by the oxidative addition of an aryl halide to a Ni(0) species. In contrast, a Ni(II)/Ni(IV) pathway often starts with a Ni(II) precatalyst and involves an oxidative addition step that elevates the nickel center to the +4 oxidation state. researchgate.netresearchgate.net

In the context of electrochemical reactions, such as the homo-coupling of aryl halides, mechanistic studies have revealed the involvement of Ni(I) and Ni(III) intermediates. rsc.orgnih.gov An unstable Ni(II)(Ar)Br intermediate can be formed, which then participates in a ligand exchange pathway to generate a high-valent Ni(III) species that undergoes reductive elimination to yield the product. rsc.org

For reactions involving trifluoroacetate ligands, the electronic effect of the CF₃ group is significant. It can influence the redox potentials of the nickel center and the lability of the ligands, thereby affecting the kinetics of key elementary steps such as oxidative addition and reductive elimination. Detailed mechanistic studies specifically on Ni(TFA)₂ would be necessary to fully elucidate its role in different catalytic cycles.

Oxidative Addition and Reductive Elimination Pathways

At the heart of many nickel-catalyzed reactions are the fundamental steps of oxidative addition and reductive elimination. Oxidative addition involves the insertion of the nickel center into a covalent bond, which increases the oxidation state and coordination number of the nickel. google.com Conversely, reductive elimination is the reverse process, where two ligands on the nickel center couple and are expelled as a single molecule, leading to a decrease in the nickel's oxidation state. google.com

In the context of nickel trifluoroacetate catalysis, these pathways are critical. For instance, in cross-coupling reactions, a Ni(0) species can undergo oxidative addition with an aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. researchgate.net Subsequent steps, such as transmetalation and reductive elimination, then lead to the formation of the desired carbon-carbon bond. researchgate.net The trifluoroacetate ligand can influence the feasibility and kinetics of these steps. While often considered a spectator ligand, its strong electron-withdrawing nature can impact the electron density at the nickel center, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov For example, in some nickel-catalyzed decarbonylative reactions, the reductive elimination to form a C-S or C-CF3 bond can be a challenging step, and the ligand environment, including the presence of anions like trifluoroacetate, plays a crucial role in promoting this transformation. wikipedia.org

Role of Nickel Oxidation States (Ni(0), Ni(I), Ni(II), Ni(III))

Nickel catalysts are known for their ability to access a variety of oxidation states, typically cycling between Ni(0) and Ni(II) or Ni(I) and Ni(III). osti.govnih.gov The specific catalytic cycle and the operative oxidation states are highly dependent on the ligands, substrates, and reaction conditions.

Ni(0)/Ni(II) Cycle: This is a common pathway in cross-coupling reactions. A Ni(0) complex initiates the cycle by undergoing oxidative addition with a substrate, forming a Ni(II) intermediate. researchgate.net After subsequent reaction steps, reductive elimination from the Ni(II) center regenerates the active Ni(0) catalyst and releases the product. researchgate.net

Ni(I)/Ni(III) Cycle: In some reactions, particularly those involving radical intermediates, a Ni(I)/Ni(III) cycle is proposed. Single-electron transfer (SET) processes can lead to the formation of Ni(I) species, which can then react with substrates to generate Ni(III) intermediates. Reductive elimination from the Ni(III) center then forms the product and regenerates a species that can re-enter the catalytic cycle. The involvement of Ni(III) species has been suggested in various cross-coupling reactions, and in some cases, Ni(III) trifluoroacetate complexes have been isolated and characterized as potential intermediates. osti.gov

The trifluoroacetate ligand can play a role in stabilizing higher oxidation states like Ni(III). For instance, the oxidation of a Ni(II) complex in the presence of acetate ligands has been shown to cleanly lead to an anionic Ni(III) complex. nih.gov

Ligand Cooperativity in Catalysis

Ligand cooperativity refers to the active participation of a ligand in a catalytic transformation, where the ligand is not merely a spectator but is directly involved in bond-making or bond-breaking steps. This can involve the ligand acting as a proton shuttle, a redox-active component, or undergoing structural changes to facilitate the reaction.

Catalyst Resting States and Intermediates

The catalyst resting state is the most stable species in the catalytic cycle and its identification provides crucial insights into the rate-determining step of the reaction. Intermediates are transient species formed during the catalytic cycle.

In nickel-catalyzed reactions, the resting state can vary significantly depending on the specific reaction. For example, in certain nickel-catalyzed polymerizations, a Ni(II)-aryl halide complex has been identified as the resting state. acs.org In other systems, particularly those involving challenging reductive elimination steps, a Ni(II) intermediate formed after oxidative addition and transmetalation might be the resting state. wikipedia.org

Notably, a Ni(III) trifluoroacetate complex has been synthesized and characterized, suggesting its potential role as an intermediate in catalytic cycles involving higher oxidation states of nickel. osti.gov The characterization of such species is vital for understanding the detailed mechanism of the catalytic reaction. In some decarbonylative cross-coupling reactions, fluxional (dppf)Ni(II) intermediates have been observed through spectroscopic methods. wikipedia.org

Chain Transfer Mechanisms in Polymerization

In polymerization reactions, chain transfer is a process that terminates the growth of one polymer chain and initiates the growth of another. wikipedia.org This process is crucial as it controls the molecular weight of the resulting polymer. Chain transfer can occur to a monomer, a solvent molecule, or a deliberately added chain transfer agent. wikipedia.org

In the context of nickel-catalyzed polymerization, chain transfer mechanisms are a key aspect of controlling the polymer architecture. While specific studies detailing the chain transfer mechanisms in polymerization solely catalyzed by nickel(II) trifluoroacetate are not extensively documented in the provided search results, the general principles of chain transfer in coordination polymerization are applicable. The nature of the ligand and the reaction conditions, such as temperature and monomer concentration, can significantly influence the rate of chain transfer relative to the rate of chain propagation. For instance, in some nickel-catalyzed ethylene polymerizations, the type of cocatalyst used has a significant impact on the catalytic activity and the molecular weight of the polyethylene produced, which is directly related to chain transfer events.

Proton Source Effects in HER

The Hydrogen Evolution Reaction (HER) is the process of generating hydrogen gas from protons, typically through electrocatalysis. Nickel complexes have emerged as promising, earth-abundant catalysts for this reaction. The choice of proton source is a critical parameter that significantly affects the efficiency and overpotential of the HER.

Trifluoroacetic acid (TFA) is frequently used as a proton source in studies of nickel-catalyzed HER in organic solvents like DMF or acetonitrile. google.comnih.gov Research has shown that nickel(II) complexes can effectively catalyze the reduction of protons from TFA to produce hydrogen gas. wikipedia.orgnih.gov The catalytic activity, often measured by the overpotential required for the reaction, is highly dependent on the specific nickel complex and the proton source. For a series of mononuclear nickel(II) complexes, the overpotential for HER was found to be significantly lower when using TFA as the proton source compared to acetic acid, indicating that TFA is a more effective proton donor in these systems. nih.gov The pKa of the acid is a key factor, with stronger acids generally leading to more efficient catalysis, although other factors such as ion pairing and the specific interactions between the acid and the catalyst also play a role.

Factors Affecting Catalytic Activity and Selectivity

The performance of a nickel(II) trifluoroacetate catalyst is not intrinsic but is influenced by a multitude of interconnected factors. Understanding and controlling these factors is paramount for achieving high catalytic activity and selectivity.

Ligand Effects: The ligands coordinated to the nickel center have a profound impact on the catalyst's properties. The steric and electronic characteristics of the ligands can be tuned to control reactivity and selectivity. nih.gov

Steric Hindrance: Bulky ligands can create a specific coordination environment around the nickel atom, influencing which substrates can bind and how they approach the metal center. This can be used to control regioselectivity and enantioselectivity.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands modulates the electron density at the nickel center. google.com Electron-rich ligands can enhance the rate of oxidative addition, while electron-poor ligands can facilitate reductive elimination. nih.gov For instance, in certain nickel-catalyzed cross-coupling reactions, the use of more electron-rich trialkylphosphine ligands favors diarylation, whereas less electron-rich triarylphosphines promote monoarylation.

Solvent: The solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and can even participate directly in the catalytic cycle. In some nickel-catalyzed reactions, the solvent has been shown to play a crucial role in achieving high selectivity.

Temperature: Reaction temperature affects the rates of all elementary steps in a catalytic cycle. Optimizing the temperature is often a trade-off between achieving a high reaction rate and preventing catalyst decomposition or undesired side reactions.

Cocatalyst/Additives: In many catalytic systems, cocatalysts or additives are required to activate the catalyst or to facilitate certain steps in the cycle. For example, in ethylene polymerization, alkylaluminum compounds are often used as cocatalysts to activate the nickel precatalyst. The nature and amount of the cocatalyst can dramatically affect the catalytic activity and the properties of the resulting polymer.

Below is an interactive table summarizing the impact of various factors on the catalytic performance of nickel complexes, drawing on general principles applicable to nickel(II) trifluoroacetate systems.

FactorEffect on ActivityEffect on SelectivityExample
Ligand Sterics Can increase or decrease activity depending on the reaction.Can control regioselectivity and enantioselectivity.Bulky ligands can favor the formation of one regioisomer over another.
Ligand Electronics Electron-donating ligands can increase the rate of oxidative addition.Can influence the product distribution in cross-coupling reactions.Electron-rich phosphines favoring diarylation vs. electron-poor phosphines favoring monoarylation.
Solvent Can affect catalyst solubility and stability.Can play a key role in determining the selectivity of a reaction.Acetonitrile promoting monoarylation in specific Suzuki-Miyaura couplings.
Temperature Generally increases reaction rates up to a certain point.Can affect the ratio of kinetic versus thermodynamic products.Higher temperatures may lead to catalyst decomposition or loss of selectivity.
Proton Source (in HER) Stronger acids (lower pKa) generally lead to higher activity.Not a primary factor for selectivity in HER, which produces H2.Trifluoroacetic acid leading to lower overpotentials than acetic acid. wikipedia.orgnih.gov

Ligand Design and Electronic Effects

The design of ligands coordinating to the nickel center is a critical factor in determining the catalyst's activity, stability, and selectivity. The electronic properties of the ligand, specifically the presence of electron-donating or electron-withdrawing groups, can have a profound impact on the catalytic performance.

In nickel-catalyzed ethylene polymerization, for instance, the strategic placement of substituents on phosphine-sulfonate ligands allows for systematic tuning of the catalyst's properties. nih.govbohrium.com A study involving a series of such nickel complexes demonstrated that the electronic nature of substituents at different positions on the ligand framework significantly influences the catalyst's behavior. nih.gov An electron-donating group at the para-position of the phenylphosphino group or an electron-withdrawing group para to the arylsulfonate group was found to be beneficial for the catalyst's properties. nih.govbohrium.com For example, a catalyst with an NMe₂ substituent (an electron-donating group) exhibited high stability and activity, producing high molecular weight polyethylene. nih.govbohrium.com Conversely, catalysts with electron-withdrawing groups like -F or -CF₃ generally show lower catalytic activity compared to those with electron-donating groups like -MeO or -tBu. bohrium.com

Stoichiometric studies in nickel-catalyzed decarbonylative reactions for synthesizing fluoroalkyl thioethers revealed that the reductive elimination step to form the R(F)–S bond is challenging. nih.gov This challenge led to the identification of diphenylphosphinoferrocene (B1173518) (dppf) as the optimal ligand for this specific transformation. nih.gov

Table 1: Effect of Ligand Substituents on Nickel-Catalyzed Ethylene Polymerization

Substituent Group Position on Ligand Framework Electronic Effect Impact on Catalyst Performance Reference
NMe₂ para-position of phenylphosphino group Electron-donating High stability, high activity (3.3 × 10⁶ g mol⁻¹ h⁻¹), high molecular weight polymer nih.govbohrium.com
OMe, Me Varied Electron-donating Higher catalytic activity compared to electron-withdrawing groups nih.govbohrium.com
CF₃ Varied Electron-withdrawing Lower catalytic activity compared to electron-donating groups nih.govbohrium.com
H Varied Neutral Serves as a baseline for comparison nih.govbohrium.com

Solvent Effects

The choice of solvent plays a crucial role in nickel-catalyzed reactions, influencing reaction rates, yields, and even the success of the catalytic process itself.

In the nickel-catalyzed direct arylation of azoles, the use of a tertiary alcohol as a solvent was identified as key to the success of the C–H coupling. researchgate.net This specific solvent environment enables the use of an air-stable nickel(II) salt as the catalyst precursor. researchgate.net Similarly, in the decarbonylative synthesis of fluoroalkyl thioethers, solvent optimization was critical for achieving high yields. nih.gov While the reaction in toluene (B28343) at 130 °C gave a 58% yield, switching the solvent to tetrahydrofuran (B95107) (THF) under the same conditions resulted in a nearly quantitative yield in a much shorter reaction time. nih.gov

Kinetic studies on the reactions of nickel(II) ions with ligands like 2,2′-bipyridyl and 2,2′,2″-terpyridyl in various solvents have shown that the rates and activation parameters are solvent-dependent. rsc.org The behavior observed in water is not always general, and relationships have been noted between the divergence of substitution rates and solvent properties like enthalpy of evaporation. rsc.org

Table 2: Solvent Effect on Nickel-Catalyzed Thioether Synthesis

Solvent Temperature Reaction Time Yield Reference
Toluene 130 °C 20 h 58% nih.gov
Tetrahydrofuran (THF) 130 °C 4 h Nearly quantitative nih.gov

Temperature and Pressure Optimization

Optimizing temperature and pressure is fundamental to maximizing the efficiency and stability of nickel-catalyzed processes. These parameters can significantly affect reaction rates, catalyst stability, and product distribution.

In the context of toluene reforming to produce synthesis gas, temperature control is critical. mdpi.com Steam reforming using nickel-based catalysts is a strongly endothermic process, which can lead to a significant temperature drop in the catalyst bed. mdpi.com If the temperature falls below 600 °C, carbon deposition can become a major issue, deactivating the catalyst. mdpi.com Autothermal reforming, which combines steam reforming with an exothermic oxidation reaction, can maintain higher catalyst bed temperatures (around 700 °C), thereby mitigating severe carbon deposition. mdpi.com Experiments conducted at 750 °C and 800 °C highlight the importance of high temperatures for these reforming reactions. mdpi.com

For the electrochemical reduction of CO₂, temperature has been shown to increase the activity of nickel electrocatalysts. nih.gov However, higher temperatures can also promote the formation of coke, which deactivates the catalyst. nih.gov The selectivity of the reaction is primarily influenced by the electrochemical potential and the composition of the electrolyte rather than temperature alone. nih.gov

In other applications, such as the catalytic addition of epoxides and carbon dioxide to form cyclic carbonates, nickel complexes have been shown to be effective under mild conditions, for example, at a CO₂ pressure of 1 atm and a temperature of 60 °C. rsc.org The optimization of reaction parameters, including temperature and reactant ratios, is a common strategy to maintain stable and efficient operation of reforming catalysts. researchgate.net

Table 3: Temperature Effects in Nickel-Catalyzed Reactions

Reaction Type Catalyst System Temperature Observation Reference
Toluene Steam Reforming Nickel-based catalyst < 600 °C Increased carbon deposition mdpi.com
Toluene Autothermal Reforming 10 wt % NiO, 3 wt % MgO, 2 wt % CeO₂, 1 wt % ZrO₂, 84 wt % Al₂O₃ 750 °C - 800 °C Stable reforming, inhibition of severe carbon deposition mdpi.com
CO₂ Electrochemical Reduction Nickel electrocatalyst Increased Temperature Increased activity but also increased coke formation nih.gov
Epoxide/CO₂ Cycloaddition Nickel-coordinated complexes 60 °C High yield of cyclic carbonates under mild conditions rsc.org

Theoretical and Computational Investigations of Nickel Ii Trifluoroacetate

Computational chemistry has emerged as an indispensable tool for providing deep insights into the properties and reactivity of transition metal complexes. For compounds like nickel(II) trifluoroacetate (B77799), theoretical investigations, particularly those grounded in quantum mechanics, offer a molecular-level understanding that complements experimental findings. These studies can elucidate complex electronic structures, map out intricate reaction pathways, and predict spectroscopic signatures with increasing accuracy.

Environmental Transformation and Geochemical Cycles of Trifluoroacetate

Environmental Persistence and Mobility of Trifluoroacetate (B77799) Anion

The trifluoroacetate anion is characterized by its high persistence and mobility in the environment. researchgate.netumweltbundesamt.de Due to its high solubility in water and a low octanol-water partition coefficient, it readily partitions into aqueous phases such as rain, fog, and various water bodies. tandfonline.commdpi.com This mobility facilitates its widespread distribution, leading to its detection in diverse environments, from urban areas to remote polar regions. mdpi.comacs.org

Once in the environment, TFA tends to accumulate in terminal sinks, which are environments from which water is lost primarily through evaporation. These include salt lakes and the world's oceans. unep.orgnih.gov While generally mobile, the movement of TFA through soil can be influenced by the soil's composition. It exhibits greater retention in soils with high organic matter content compared to mineral soils. oregonstate.edu Nevertheless, in the majority of soil types, trifluoroacetate is considered a mobile organic compound. oregonstate.edu The strong carbon-fluorine bonds in the trifluoromethyl group contribute to its exceptional stability, making it resistant to environmental degradation. unep.org

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. In the case of trifluoroacetate, these pathways are limited, contributing to its environmental persistence.

Hydrolysis Resistance

Trifluoroacetate is chemically stable and resistant to hydrolysis under typical environmental conditions. nih.gov The strength of the carbon-fluorine bonds prevents the molecule from readily reacting with water to break down. While studies on chemically modified materials like trifluoroacetylated cellulose (B213188) have shown some susceptibility to hydrolysis, this is not representative of the environmental fate of the free trifluoroacetate anion. researchgate.net

Photolytic Stability

Trifluoroacetate demonstrates significant stability against photolysis, meaning it does not easily break down when exposed to sunlight. researchgate.netresearchgate.net While some laboratory studies have shown that TFA can be decomposed under specific, energy-intensive conditions, such as through the use of photocatalysts or as a vapor at high temperatures, these conditions are not prevalent in the natural environment. researchgate.netcdnsciencepub.comnih.gov Therefore, photolysis is not considered a significant degradation pathway for trifluoroacetate in the environment.

Biotic Transformation and Resistance to Biodegradation

Biotic transformation involves the alteration of a chemical by living organisms. While trifluoroacetate is generally resistant to biodegradation, some microbial processes can lead to its transformation under specific conditions.

Microbial Degradation Studies

Anaerobic Conditions: Several studies have reported the microbial degradation of trifluoroacetate in anaerobic (oxygen-free) sediments. researchgate.netusgs.govusgs.gov Under these conditions, a process known as reductive defluorination can occur, where fluorine atoms are removed from the molecule, ultimately leading to the formation of acetate (B1210297). usgs.gov In a long-term study using an engineered anaerobic bioreactor, TFA was found to be co-metabolically degradable, suggesting that its breakdown can occur in the presence of other organic compounds that support microbial activity. researchgate.netcolab.wstoxicdocs.org

Specific Bacterial Strains: Research has identified that certain bacterial strains can metabolize trifluoroacetate. For instance, some bacteria in both freshwater and marine sediments have been shown to degrade TFA. usgs.gov However, other studies using different microbial cultures found TFA to be recalcitrant, highlighting the specificity of the microorganisms capable of this transformation. nih.gov In oxic (oxygen-rich) conditions, some microbial degradation has been observed to produce fluoroform. usgs.govethz.ch

The following table summarizes findings from various microbial degradation studies:

ConditionMicrobial SourceOutcomeReference
AnaerobicFreshwater and saltmarsh sedimentsDegradation observed researchgate.net
Anoxic and OxicNatural sedimentsRapid microbial degradation reported usgs.gov
AnaerobicEngineered anaerobic reactorCo-metabolic degradation researchgate.nettoxicdocs.org
VariousIndustrial site and activated sludgeRecalcitrant to degradation nih.gov

Bioaccumulation in Organisms

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The bioaccumulation potential of trifluoroacetate varies significantly between different types of organisms.

Terrestrial Plants: Trifluoroacetate can be taken up from the soil and water by terrestrial plants and can accumulate in their tissues, particularly in the leaves. tandfonline.comacs.orgnih.gov This uptake is thought to be linked to the plant's transpiration stream, where water is taken up by the roots and then evaporates from the leaves, concentrating the dissolved TFA. tandfonline.com Studies have reported a wide range of bioconcentration factors in various plant species. bris.ac.uk For example, high concentrations have been found in the leaves of Lombardy poplar. peeref.com

Lower Aquatic Life Forms: In contrast to terrestrial plants, trifluoroacetate does not significantly bioaccumulate in lower aquatic life forms such as bacteria, small invertebrates, and certain aquatic plants like duckweed. tandfonline.com

Animals: Trifluoroacetate is rapidly excreted by animals and therefore does not tend to bioaccumulate in food webs. unep.orgconfex.com

The table below presents a summary of bioaccumulation findings for trifluoroacetate.

Organism TypeBioaccumulation PotentialKey FindingsReference
Terrestrial Plants (e.g., wheat, sunflower, poplar)SignificantAccumulates in leaves, related to transpiration. peeref.comtandfonline.comacs.org
Lower Aquatic Life (e.g., bacteria, invertebrates, duckweed)Not SignificantDoes not accumulate to a large extent. tandfonline.com
AnimalsNot SignificantRapidly excreted; does not bioaccumulate in food webs. unep.orgconfex.com

Global and Regional Environmental Distribution and Sources

Trifluoroacetate (TFA), the conjugate base of trifluoroacetic acid, is a persistent and highly mobile chemical in the environment. mdpi.com Its distribution is widespread, with detections in various environmental compartments including rainwater, surface waters, and even in remote regions like the Arctic. nih.govnih.gov The primary source of TFA in the environment is the atmospheric degradation of a range of fluorinated compounds. repec.org

Atmospheric Transformation of Fluorinated Precursors

The principal chemical pathway for the formation of trifluoroacetate in the atmosphere is the oxidation of certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). These compounds are used extensively as refrigerants, foam-blowing agents, and in other industrial applications. researchgate.netfluorocarbons.org

The atmospheric transformation process is initiated by the reaction of these precursor compounds with hydroxyl radicals (•OH). This leads to a cascade of reactions that ultimately yield trifluoroacetyl fluoride (B91410) (CF₃C(O)F) or other related intermediates. researchgate.netresearchgate.net These intermediates then undergo hydrolysis in cloud water to form trifluoroacetic acid. researchgate.net

A key distinction lies in the atmospheric lifetimes of HFCs and HFOs. HFOs, such as HFO-1234yf, have much shorter atmospheric lifetimes than HFCs, like HFC-134a. issuu.com Consequently, the degradation of HFOs and subsequent deposition of TFA tend to occur more regionally, closer to emission sources. repec.org In contrast, the longer atmospheric lifetime of HFCs allows for more widespread, global distribution of the resulting TFA. fluorocarbons.org

The yield of TFA from these precursor compounds varies. For instance, the atmospheric degradation of HFO-1234yf results in a near-quantitative conversion to TFA, whereas the yield from HFC-134a is significantly lower. issuu.com The transition from HFCs to HFOs, driven by climate regulations, is therefore expected to increase regional TFA deposition. repec.org

Table 1: Atmospheric Precursors to Trifluoroacetate and their Transformation

Precursor Compound Chemical Formula Atmospheric Lifetime Primary Transformation Product leading to TFA
HFC-134a CH₂FCF₃ ~14 years Trifluoroacetyl fluoride (CF₃C(O)F)
HFO-1234yf CF₃CF=CH₂ ~11 days Trifluoroacetyl fluoride (CF₃C(O)F)
HCFC-123 CHCl₂CF₃ ~1.3 years Trifluoroacetyl chloride (CF₃C(O)Cl)

This table provides a simplified overview of some key precursors and is not exhaustive.

Accumulation in Aquatic Systems

Due to its high solubility in water and resistance to degradation, trifluoroacetate accumulates in aquatic environments. mdpi.com Wet deposition, primarily through rainfall, is the main pathway by which atmospherically formed TFA enters terrestrial and aquatic ecosystems. mdpi.com

Once in aquatic systems, TFA is highly persistent as it is not readily broken down by biological or abiotic processes. mdpi.com Its accumulation is particularly pronounced in terminal water bodies, such as endorheic (closed-basin) lakes and seasonal wetlands, where water loss occurs primarily through evaporation. unep.orgacs.org This evaporative concentration can lead to significantly elevated TFA levels over time. acs.org

Studies have documented increasing concentrations of TFA in surface waters over the past few decades, which corresponds with the increased use of its fluorinated precursors. acs.org For example, a study resampling a transect in Northern California and Alaska found an average six-fold increase in TFA concentrations over 23 years. acs.org Similarly, high concentrations have been reported in European surface and groundwater. eureau.org

Table 2: Reported Concentrations of Trifluoroacetate in Various Aquatic Environments

Location/Water Body Type Concentration Range (ng/L) Year of Study Reference
Northern California & Alaska Streams 21.3 – 2790 2021 acs.org
European Surface and Groundwater 370 - 3,300 2024 eureau.org
German Drinking Water Sources "Widespread and dominant" 2022 issuu.com
Beijing Urban Lakes 17-fold increase over 10 years --- acs.org

This table is for illustrative purposes and concentrations can vary significantly based on location, season, and proximity to sources.

Role of Nickel(II) Trifluoroacetate in Environmental Nickel and Fluorine Cycles

Direct research on the specific role of the compound Nickel(II) trifluoroacetate in environmental cycles is not available in published literature. However, based on the known chemical properties of its constituent ions, its environmental behavior can be inferred. In an aqueous environment, Nickel(II) trifluoroacetate would be expected to dissociate into the nickel(II) cation (Ni²⁺) and the trifluoroacetate anion (CF₃COO⁻). The environmental fate and impact of the compound would then be determined by the independent geochemical pathways of these two ions.

The nickel(II) cation would enter the natural biogeochemical cycle of nickel. Nickel is a naturally occurring element released into the environment from both natural sources, such as the weathering of rocks and volcanic emissions, and anthropogenic activities like mining and fossil fuel combustion. mdpi.comnih.gov The mobility and fate of nickel in the environment are highly dependent on local geochemical conditions, particularly pH and the presence of organic matter. bibliotekanauki.plresearchgate.net In acidic conditions, nickel is generally more mobile, whereas in neutral to alkaline conditions, it tends to adsorb to soil and sediment particles, particularly iron and manganese oxides. bibliotekanauki.plresearchgate.net Nickel is an essential micronutrient for some organisms but can be toxic at higher concentrations. nih.gov The introduction of Ni²⁺ from Nickel(II) trifluoroacetate would contribute to the local concentration of bioavailable nickel, with its subsequent transport and fate governed by these established geochemical processes. mdpi.comnih.gov

Therefore, while Nickel(II) trifluoroacetate as a compound does not have a documented environmental cycle, its dissolution in water would contribute trifluoroacetate to the environmental fluorine cycle and nickel(II) ions to the environmental nickel cycle, with each component following its own distinct and well-documented environmental pathway.

Table 3: Chemical Compounds Mentioned

Compound Name
Nickel(2+);2,2,2-trifluoroacetic acid
Trifluoroacetate
Trifluoroacetic acid
Hydrofluorocarbons (HFCs)
Hydrofluoroolefins (HFOs)
HFC-134a
HFO-1234yf
Hydroxyl radical
Trifluoroacetyl fluoride
Hydrochlorofluorocarbons (HCFCs)
HCFC-123
HCFC-124
Trifluoroacetyl chloride
Nickel(II)
Iron oxides

Applications in Materials Science and Emerging Technologies

Precursors for Metal Oxide Film Deposition (e.g., NiO Films)

Nickel(II) trifluoroacetate (B77799) and its derivatives are valuable precursors for the deposition of nickel oxide (NiO) thin films. NiO is a p-type transparent semiconductor with a wide band gap and excellent chemical stability, making it suitable for applications in sensors, solar cells, and electrochromic devices. researchgate.netunipd.it The choice of precursor is critical as it directly influences the morphology, crystallinity, and purity of the resulting film. rsc.org

Chemical Vapor Deposition (CVD) is a key technique for producing high-quality thin films. In this process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form the desired material. Adducts of nickel(II) with fluorinated β-diketonate ligands, such as Ni(tfa)₂TMEDA (where tfa is trifluoroacetylacetonate and TMEDA is tetramethylethylenediamine), have been successfully employed as single-source precursors for the CVD of NiO films. unipd.itacs.org These compounds exhibit the necessary volatility and thermal stability for the MOCVD (Metal-Organic CVD) process. researchgate.netrsc.org

Research has shown that NiO films can be grown on various substrates, including quartz and silicon, using a custom-built horizontal cold-wall CVD reactor. unipd.itrsc.orgacs.org The precursor is heated to a specific vaporization temperature (e.g., 75 °C for Ni(tfa)₂TMEDA) and its vapors are transported to the reaction chamber with a carrier gas like oxygen. unipd.itacs.org The presence of water vapor in the reaction atmosphere has been found to be crucial, as it interacts with the precursor's ligands, weakening the Ni-O bonds and facilitating the decomposition process, which otherwise shows limited efficiency in a dry oxygen environment. unipd.itacs.orgresearchgate.net This allows for the single-step fabrication of pure or, interestingly, fluorine-doped NiO films. unipd.itacs.org

Table 1: CVD Parameters for NiO Film Deposition Using a Ni(tfa)₂TMEDA Precursor

Parameter Value/Condition Source
Precursor Ni(tfa)₂TMEDA unipd.itacs.org
Deposition Technique Metal-Organic Chemical Vapor Deposition (MOCVD) researchgate.netrsc.org
Substrate Si(100) unipd.itacs.org
Precursor Vaporization Temp. 75 °C unipd.itacs.org
Carrier Gas O₂ (with water vapor) unipd.itacs.org
Reactor Type Horizontal Cold Wall unipd.itacs.org

The fragmentation or decomposition pathway of the precursor is fundamental to the quality of the deposited thin film. For nickel(II) trifluoroacetate-related precursors, the fluorinated ligands play a significant role. Theoretical and experimental studies indicate that interactions with water molecules in the CVD chamber contribute to weakening the metal-oxygen bonds in the precursor, which promotes its activation and decomposition at lower temperatures. unipd.itacs.orgresearchgate.net

The fragmentation of these fluorinated precursors can also lead to the incorporation of fluorine into the NiO lattice, creating F-doped NiO. unipd.itacs.org This doping is a direct result of the precursor's fragmentation pattern. The fluorine content in the film can be controlled by the choice of the precursor; for example, using a precursor with a higher degree of fluorination on its ligands results in a higher fluorine content in the final NiO film. unipd.itacs.org This intentional doping can modify the electronic properties of the material. However, it has been observed that this fluorine incorporation may also lead to a higher number of defects and lower crystallinity compared to films grown from fluorine-free precursors. unipd.it The fragmentation process ultimately dictates the film's final composition, structure, and functional properties. rsc.org

Role in Synthesis of Nanomaterials (e.g., NiO Nanomaterials)

Beyond thin films, nickel(II) complexes serve as precursors for the synthesis of nickel oxide (NiO) nanomaterials. researchgate.net These nanomaterials are of great interest due to their unique properties stemming from their high surface-area-to-volume ratio. semanticscholar.org Various methods, including thermal decomposition, co-precipitation, and hydrothermal synthesis, are used to produce NiO nanoparticles from nickel salts. kashanu.ac.irmdpi.comsci-hub.cat

In a typical thermal decomposition synthesis, a nickel complex is heated to a specific temperature in a controlled atmosphere, causing it to decompose and form NiO nanoparticles. mdpi.com For instance, a novel nickel(II) complex was decomposed at 400 °C in air to yield pure, uniform, spherical NiO nanoparticles with diameters in the 10–20 nm range. mdpi.com The characteristics of the resulting nanoparticles, such as size, crystallinity, and morphology, are highly dependent on the precursor used and the synthesis conditions like temperature and time. semanticscholar.orgsci-hub.cat The use of nickel(II) trifluoroacetate as a precursor in such methods could offer a route to fluorine-doped NiO nanoparticles or particles with unique surface chemistry due to the trifluoroacetate ligand.

Table 2: Comparison of NiO Nanoparticle Synthesis Methods

Synthesis Method Precursor Example Typical Particle Size Key Findings Source
Thermal Decomposition [NiCl₂(C₁₄H₁₂N₂)(H₂O)] 10–20 nm Facile, low-temperature synthesis of uniform spherical nanoparticles. mdpi.com
Co-precipitation NiCl₂·6H₂O ~26 nm Produces crystalline, superparamagnetic nanoparticles. kashanu.ac.ir
Wet Chemical Ni(Ac)₂ solution 5–15 nm Allows for synthesis at very low temperatures (300 °C). semanticscholar.org
MOCVD Nickel Acetylacetonate Variable Particle characteristics are influenced by temperature and reaction atmosphere. scirp.org

Potential in Metal-Organic Frameworks (MOFs) Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Nickel-based MOFs are particularly studied for their potential in gas separation, catalysis, and energy storage, owing to nickel's favorable cost, stability, and chemical properties. nih.gov

The synthesis of Ni-MOFs typically involves the reaction of a nickel salt, such as nickel nitrate (B79036), with a multitopic organic linker ligand in a suitable solvent, often under solvothermal conditions. nih.gov While nickel nitrate is a common precursor, the use of nickel(II) trifluoroacetate could introduce unique properties to the resulting MOF. The trifluoroacetate anion could potentially be incorporated into the final structure, either as a charge-balancing ion or as a modulator that influences the framework's topology and functionality. Furthermore, Ni-MOFs themselves can be used as precursors. Through processes like thermolysis, a Ni-MOF can be transformed into other functional materials, such as nickel nanoparticles embedded in a carbon matrix, which can have catalytic applications. youtube.com The initial composition of the MOF, dictated by the metal salt and organic linker, is crucial for determining the properties of the final transformed material. youtube.com

Advanced Electrode Materials (e.g., for HER)

The quest for clean energy has spurred research into efficient electrocatalysts for the Hydrogen Evolution Reaction (HER), a critical process in water splitting for hydrogen production. Nickel-based materials are considered promising, cost-effective alternatives to precious metal catalysts like platinum. google.com Nickel oxides and nickel complexes have been investigated for their electrocatalytic activity. google.comcanada.ca

Research has demonstrated that molecular catalysts based on mononuclear nickel(II) complexes can effectively produce hydrogen in both aqueous and non-aqueous solutions. canada.ca For example, specific dithiolene nickel complexes have shown high turnover frequencies for H₂ production. canada.ca Furthermore, nickel oxides, which can be synthesized from precursors like nickel(II) trifluoroacetate, are also used in electrocatalysis. While often studied for the oxygen evolution reaction, their semiconductor properties are relevant for HER as well. unipd.it The development of advanced electrode materials often involves creating nanostructured catalysts or composites to maximize the number of active sites and enhance conductivity. The use of nickel(II) trifluoroacetate as a precursor could lead to novel electrode materials, potentially with fluorine doping or unique morphologies that enhance their catalytic performance and stability for the HER. google.com

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of high-purity, anhydrous Nickel(II) trifluoroacetate (B77799) and its derivatives remains a key area for development. Current methods often start from hydrated salts, and future research will likely focus on more direct and sustainable routes.

Key research objectives include:

Anhydrous Synthesis: Developing scalable methods to produce anhydrous Ni(CF₃COO)₂ is critical, as water can be detrimental in many catalytic applications. One approach involves the reaction of hydrated nickel(II) trifluoroacetate with trifluoroacetic anhydride. researchgate.net

Direct Synthesis from Nickel Precursors: Exploring direct reactions between basic nickel precursors like nickel carbonate and trifluoroacetic acid offers a straightforward route, analogous to the synthesis of nickel(II) acetate (B1210297). wikipedia.org Another novel method, demonstrated for iron trifluoroacetate, involves the direct reaction of a metal acetate with an excess of trifluoroacetic acid, which could be adapted for nickel. nih.gov

Green Synthetic Routes: Future methodologies will emphasize sustainability by reducing solvent waste and energy consumption. This includes solvent-free reaction conditions and the use of recyclable catalysts. rsc.org The development of efficient, one-pot syntheses from readily available starting materials is a significant goal. nih.govrsc.org

Interactive Table: Synthetic Approaches for Metal Trifluoroacetates
PrecursorReagentKey FeatureReference
M(CF₃COO)₂·4H₂OTrifluoroacetic anhydrideDehydration to form anhydrous complex researchgate.net
Iron(III) acetateTrifluoroacetic acidNovel, direct synthesis of metal trifluoroacetate nih.gov
Nickel or Nickel CarbonateAcetic AcidStandard method for non-fluorinated analogue wikipedia.org
[NiBr₂(DME)] & NMe₄ClAgF & TMS-CF₃Synthesis of related Ni(CF₃) complexes mdpi.com

Exploration of New Catalytic Reactivity and Selectivity Profiles

Nickel(II) trifluoroacetate is a promising catalyst, and future research will aim to unlock new types of chemical transformations and achieve higher levels of control over reaction outcomes. The field of Ni-catalyzed cross-coupling has seen rapid growth due to nickel's low cost and unique reactivity. ucla.edu

Emerging areas of catalytic exploration include:

C-H Functionalization: Ni(TFA)₂ has been used to catalyze the ortho-trifluoromethylation of 8-aminoquinoline (B160924) derivatives, and expanding this to other substrates is a key goal. researchgate.net

Cross-Coupling Reactions: There is significant potential in developing new cross-coupling reactions, such as the C-O coupling of aryl halides with alcohols under thermal conditions acs.org and the C-S coupling of sterically hindered substrates. rsc.org

Asymmetric Catalysis: A major challenge is the development of enantioselective reactions, such as the synthesis of chiral α-CF₃ carbonyl compounds, which are of great interest for pharmaceuticals. nih.gov

Fluorinated Ether Synthesis: Nickel(II) complexes are being explored for the direct ethoxylation of C-H bonds using fluorinated solvents, providing a direct route to valuable fluorinated ethers. chemistryviews.org

Interactive Table: Research Highlights in Nickel Catalysis
Reaction TypeCatalyst SystemKey FindingReference
C-O Cross-CouplingNiBr₂-bipyridine / PhSiH₃Highly efficient thermal method without photo- or electrocatalysis. acs.org
C-S Cross-CouplingNi(cod)₂ / Flexible PhosphinesEnables coupling of sterically challenging aryl electrophiles with alkyl thiols. rsc.org
Asymmetric Cross-CouplingNickel / Chiral LigandAccess to chiral α-trifluoromethyl ketones from racemic starting materials. nih.gov
C-H EthoxylationNickel(II) Macrocyclic ComplexMechanistic insights into direct formation of fluorinated ethers. chemistryviews.org

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To unravel complex reaction mechanisms, the development and application of advanced in-situ characterization techniques are indispensable. These methods allow researchers to observe the catalyst and reacting species under actual reaction conditions.

Future directions in this area include:

In-Situ Spectroscopy: The use of techniques like in-situ infrared spectroscopy and mass spectrometry allows for the detection of short-lived intermediates. chemistryviews.org In-situ Raman spectroscopy is another powerful tool for studying the surface of nickel catalysts and observing structural changes during reactions, such as the transformation of nickel hydroxide (B78521) phases. acs.orgresearchgate.net

Synchrotron-Based Techniques: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed information about the electronic and geometric structure of nickel centers during catalysis. acs.org

Real-Time Monitoring: Developing methods for real-time monitoring of catalyst evolution, such as the in-situ formation of catalytically active NiFeOx films during electrocatalysis, can provide insights into catalyst activation and stability. acs.orgrsc.org

Integration of Computational and Experimental Studies for Predictive Design

The synergy between computational modeling and experimental work is becoming increasingly critical for accelerating catalyst development. This integrated approach allows for the rational design of catalysts with enhanced performance.

Key aspects of this integration include:

DFT Calculations: Density Functional Theory (DFT) is widely used to support experimental findings, providing insights into reaction pathways, transition states, and the roles of different ligands and intermediates. nih.govnih.govbohrium.com

Predictive Modeling: The ultimate goal is to move beyond explaining observations to predicting the outcomes of new reactions. By developing accurate mechanistic models, it may become possible to predict which catalyst structures will provide the desired reactivity and selectivity for a given transformation. researchgate.net

Data-Driven Approaches: The use of machine learning and data science to analyze experimental results can help identify the structural and mechanistic reasons for a ligand's unique reactivity, guiding the design of new and improved ligand platforms. ucla.edu

Addressing Environmental Stability and Transformation of Fluorinated Species (Academic Perspective)

The use of a fluorinated compound like Nickel(II) trifluoroacetate necessitates a thorough understanding of the environmental fate of its components, particularly the trifluoroacetate (TFA) anion.

Unresolved challenges from an academic perspective include:

Persistence of TFA: Trifluoroacetic acid is the terminal breakdown product of many hydrofluorocarbons (HFCs) and is characterized by its extreme persistence and high mobility in aquatic systems. acs.orgtandfonline.com It is considered a persistent organic pollutant. wikipedia.org

Environmental Accumulation: Studies have documented increasing concentrations of TFA in various environmental compartments, including rainwater, groundwater, and plants, over the past several decades. acs.orgunep.org While current levels are generally considered to pose a low toxicological risk, the long-term accumulation is a significant concern. tandfonline.comnih.gov

Sources and Sinks: While atmospheric degradation of HFCs is a primary source, TFA is also used and produced in various industrial processes, and the full contribution of all sources remains uncertain. unep.orgnih.gov The primary environmental sink for TFA is in terminal water bodies like salt lakes and oceans. nih.gov Future research must continue to monitor its global distribution and ecological impact.

Expanding Applications in Emerging Fields of Chemical Science and Engineering

The unique properties of Nickel(II) trifluoroacetate and related nickel compounds position them for use in a wide array of emerging technologies beyond traditional catalysis.

Potential future applications include:

Advanced Materials: Transition metal trifluoroacetates can serve as single-source precursors for the synthesis of uniform colloidal metal difluoride and phosphide (B1233454) nanoparticles, which have applications in areas like energy storage. nih.gov

Pharmaceutical and Agrochemical Synthesis: The development of novel nickel-catalyzed reactions provides direct access to important bioactive motifs, including complex fluorinated molecules for drug discovery. ucla.educhemistryviews.orgnih.gov

Energy and Environmental Technology: Nickel compounds are crucial catalysts in many industrial processes, including hydrotreating to produce cleaner fuels and the carbonylation of alcohols. nickelinstitute.orgresearchgate.net They are also essential components in batteries and fuel cells. nih.gov The development of nickel-based electrocatalysts for processes like water oxidation is an active area of research. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing nickel(2+) trifluoroacetate, and how do reaction conditions influence product purity and stability?

Nickel(2+) trifluoroacetate can be synthesized via:

  • Direct interaction of nickel(II) salts with trifluoroacetic acid in aqueous solution .
  • Electrodeposition on copper electrodes using formamide/water mixtures to control crystal growth .
  • Impregnation and calcination (e.g., acetone-based impregnation followed by 375°C calcination in helium) for substrate-supported synthesis . Methodological Note: Aqueous methods may introduce hydration, requiring post-synthesis drying under vacuum. Electrodeposition demands precise control of voltage and solvent ratios to avoid side products.

Q. What are the key physicochemical properties of nickel(2+) trifluoroacetate relevant to experimental design?

  • Solubility: Soluble in water, alcohols, and ketones, enabling use in homogeneous catalysis .
  • Thermal Stability: Decomposes upon exposure to heat (>100°C) or moisture, necessitating inert storage (e.g., desiccated, argon atmosphere) .
  • Redox Activity: The Ni²⁺ center participates in redox reactions, reducing to Ni⁰ or oxidizing under strong oxidants .

Q. How is nickel(2+) trifluoroacetate applied in catalysis and materials science?

  • Catalysis: Acts as a Lewis acid catalyst in polymerization and hydrogenation reactions. The trifluoroacetate ligand enhances electrophilicity at the Ni center .
  • Materials Science: Used to synthesize nickel-based coatings for corrosion resistance or conductive films via electrodeposition .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of nickel(2+) trifluoroacetate in organic transformations?

The Ni²⁺ center undergoes ligand-assisted redox processes. For example:

  • Reduction to Ni⁰: In hydrogenation, trifluoroacetate ligands dissociate, allowing Ni²⁺ reduction by H₂ to form active Ni⁰ species .
  • Oxidation: In electrochemical settings, Ni²⁺ can oxidize to Ni³⁺ in the presence of strong acids (e.g., triflic acid), forming reactive intermediates . Data Contradiction Alert: Conflicting reports on oxidation states in catalytic cycles may arise from solvent polarity or ligand exchange rates .

Q. How can researchers address challenges in characterizing nickel(2+) trifluoroacetate using NMR spectroscopy?

  • Background Signals: Residual trifluoroacetic acid (TFA) in the compound can dominate ¹⁹F NMR spectra. Use deuterated solvents (e.g., D₂O) and suppress TFA signals via presaturation .
  • Paramagnetism: Ni²⁺ is paramagnetic, broadening signals. Low-temperature NMR or alternative techniques (e.g., EPR) are recommended for structural elucidation .

Q. What experimental parameters are critical for electrodeposition of nickel(2+) trifluoroacetate-based coatings?

  • Solvent Composition: Formamide/water mixtures (e.g., 3:1 ratio) enhance conductivity and deposition uniformity .
  • Voltage Control: Overpotentials >1.2 V lead to dendritic growth; pulsed electrodeposition improves film adhesion . Contradiction Note: Some studies report substrate-dependent crystallinity (e.g., copper vs. gold), suggesting interfacial interactions influence morphology .

Q. How do ligand substitution reactions of nickel(2+) trifluoroacetate impact its catalytic activity?

Trifluoroacetate ligands are labile and can be displaced by stronger-field ligands (e.g., pyridine derivatives), altering Ni²⁺ coordination geometry and reactivity. For example:

  • Pyridine Substitution: Increases Lewis acidity, accelerating Michael additions but reducing thermal stability . Methodological Tip: Monitor ligand exchange via IR spectroscopy (C=O stretching shifts from 1680 cm⁻¹ to 1650 cm⁻¹ upon substitution) .

Q. What strategies mitigate decomposition of nickel(2+) trifluoroacetate during high-temperature applications?

  • Inert Atmosphere: Calcination under helium minimizes oxidation .
  • Stabilizing Additives: Co-doping with chelating agents (e.g., EDTA) retains Ni²⁺ integrity up to 150°C .

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